alpha-Methyl-m-tyrosine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(3-hydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-3-2-4-8(12)5-7/h2-5,12H,6,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHPJJJZLQXPKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883357 | |
| Record name | Phenylalanine, 3-hydroxy-.alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305-96-4, 62-25-9 | |
| Record name | α-Methyl-m-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methyl-m-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Tyrosine, DL- | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92520 | |
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| Record name | Phenylalanine, 3-hydroxy-.alpha.-methyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylalanine, 3-hydroxy-.alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-α-methyl-3-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | .ALPHA.-METHYL-M-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UL7R46488 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of alpha-Methyl-m-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Methyl-m-tyrosine is a synthetic amino acid analogue that serves as a crucial pharmacological tool for investigating the catecholaminergic system. Unlike its para-isomer, alpha-methyl-p-tyrosine (metyrosine), which directly inhibits catecholamine synthesis, this compound acts through a more nuanced mechanism involving its metabolic conversion to a "false neurotransmitter." This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its metabolism, its impact on neurotransmitter dynamics, and the experimental methodologies used to elucidate these processes.
Core Mechanism of Action: The False Neurotransmitter Concept
The primary mechanism of action of this compound is not direct receptor agonism or antagonism, nor is it enzymatic inhibition in the traditional sense. Instead, it serves as a prodrug that is metabolized within catecholaminergic neurons into the compound metaraminol. Metaraminol then acts as a false neurotransmitter.
A false neurotransmitter is a substance that is taken up by neurons, stored in synaptic vesicles, and released upon neuronal stimulation, mimicking the behavior of endogenous neurotransmitters. However, it typically has a lower affinity for postsynaptic receptors and may not be subject to the same reuptake and degradation processes. In the case of this compound, its metabolic product, metaraminol, displaces norepinephrine from vesicular stores.
The key steps in the mechanism of action are as follows:
-
Uptake: this compound is taken up into catecholaminergic neurons.
-
Metabolic Conversion: Within the neuron, it is hydroxylated and decarboxylated by the same enzymes that synthesize catecholamines (tyrosine hydroxylase and aromatic L-amino acid decarboxylase) to form metaraminol.
-
Vesicular Sequestration: Metaraminol is recognized by the vesicular monoamine transporter 2 (VMAT2) and is packaged into synaptic vesicles.
-
Displacement of Norepinephrine: In the process of being stored in vesicles, metaraminol displaces endogenous norepinephrine, leading to an increase in cytosolic norepinephrine levels.
-
Release: Upon neuronal depolarization, both norepinephrine and metaraminol are released into the synaptic cleft.
-
Receptor Interaction: The released norepinephrine acts on adrenergic receptors. Metaraminol also has some direct, albeit weaker, agonist activity at α1- and β1-adrenergic receptors.
This process ultimately leads to a complex modulation of adrenergic signaling, characterized by an initial sympathomimetic effect due to norepinephrine displacement, followed by a potential reduction in signaling as vesicular stores of norepinephrine are depleted and replaced by the less potent metaraminol.
Signaling Pathways
The signaling pathways affected by this compound are primarily those downstream of adrenergic receptor activation, due to the release of norepinephrine and the direct action of metaraminol.
Quantitative Data
The following tables summarize the available quantitative data regarding the pharmacological effects of this compound and its metabolite, metaraminol.
Table 1: Effects of alpha-Methyl-p-tyrosine (Metyrosine) on Catecholamine Synthesis
| Parameter | Value | Species | Reference |
| Inhibition of Catecholamine Synthesis | 35-80% | Human | [1] |
| Clinical Dosage | 1-4 g/day | Human | [1] |
Note: Data for the para-isomer is provided for context, as it is a well-characterized inhibitor of catecholamine synthesis.
Table 2: Pharmacological Properties of Metaraminol
| Parameter | Value | Receptor Subtype | Species | Reference |
| Primary Mechanism | False Neurotransmitter | - | - | [2] |
| Secondary Mechanism | Direct Agonist | α1, β1 | - | [2] |
| Dose Equivalence to Norepinephrine | ~12.5:1 to 13:1 | - | Human | [3][4][5] |
Experimental Protocols
Protocol 1: In Vitro Tyrosine Hydroxylase Inhibition Assay
This protocol is representative of methods used to determine the inhibitory potential of compounds like alpha-methyl-p-tyrosine on the rate-limiting enzyme in catecholamine synthesis.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for tyrosine hydroxylase.
Materials:
-
Purified tyrosine hydroxylase (TH) enzyme
-
L-tyrosine (substrate)
-
6-methyl-5,6,7,8-tetrahydropterine (BH4, cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2)
-
Test compound (e.g., alpha-methyl-p-tyrosine)
-
L-DOPA (standard)
-
Perchloric acid
-
HPLC system with electrochemical detection
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, and BH4.
-
Enzyme and Inhibitor Incubation: Add the purified TH enzyme to the reaction mixture. For test samples, add varying concentrations of the test compound. For the control, add vehicle. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-tyrosine to the mixture.
-
Reaction Termination: After a defined incubation period (e.g., 20 minutes), terminate the reaction by adding perchloric acid.
-
Sample Preparation: Centrifuge the samples to pellet precipitated protein. Collect the supernatant.
-
Quantification of L-DOPA: Analyze the supernatant using HPLC with electrochemical detection to quantify the amount of L-DOPA produced.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of enzyme inhibition versus the logarithm of the test compound concentration. Calculate the IC50 value from this curve.
Protocol 2: In Vivo Microdialysis for Measuring Neurotransmitter Release
This protocol describes a common method to measure the effects of compounds like this compound on extracellular neurotransmitter levels in the brain of a living animal.
Objective: To measure the in vivo effects of this compound administration on norepinephrine levels in a specific brain region.
Materials:
-
Laboratory animal (e.g., rat)
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
HPLC system with electrochemical detection
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula directed at the brain region of interest (e.g., prefrontal cortex or hippocampus). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. Allow for a stabilization period of 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Post-Drug Sample Collection: Continue to collect dialysate samples for several hours following drug administration.
-
Neurotransmitter Quantification: Analyze the collected dialysate samples for norepinephrine content using HPLC with electrochemical detection.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the time course of the drug's effect.
Protocol 3: Radioligand Binding Assay for Adrenergic Receptors
This protocol is used to determine the binding affinity of a compound, such as metaraminol, for specific neurotransmitter receptors.
Objective: To determine the inhibitory constant (Ki) of metaraminol for α1- and β1-adrenergic receptors.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the adrenergic receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]-prazosin for α1, [3H]-dihydroalprenolol for β1).
-
Metaraminol at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of metaraminol. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known antagonist).
-
Equilibrium: Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the metaraminol concentration. Fit the data to a one-site competition curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Conclusion
The mechanism of action of this compound is a classic example of a false neurotransmitter precursor. Its effects on the catecholaminergic system are indirect, mediated by its conversion to metaraminol and the subsequent displacement of norepinephrine from vesicular stores. This complex interplay results in a multifaceted pharmacological profile that has been instrumental in advancing our understanding of adrenergic neurotransmission. The experimental protocols detailed herein provide a framework for the continued investigation of this and other compounds that modulate catecholaminergic function.
References
- 1. grokipedia.com [grokipedia.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Dose equivalence for metaraminol and noradrenaline - A retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose equivalence between metaraminol and norepinephrine in critical care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide on the Core Function of α-Methyl-p-tyrosine
An In-depth Technical Guide to the Function of α-Methyl-p-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Note on Nomenclature: The compound of significant pharmacological and clinical relevance is α-Methyl-para -tyrosine (alpha-Methyl-p-tyrosine, AMPT), commercially known as metirosine. The existing body of scientific literature focuses almost exclusively on this para-isomer. This document will detail the function of α-Methyl-p-tyrosine, assuming it is the compound of interest for research and development.
Core Function and Mechanism of Action
Alpha-Methyl-p-tyrosine (AMPT) is a synthetic, orally active amino acid analog that functions as a potent and competitive inhibitor of the enzyme tyrosine hydroxylase (tyrosine 3-monooxygenase).[1][2][3] This enzyme catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the initial and rate-limiting step in the biosynthetic pathway of catecholamines.[4][5]
By competitively binding to the active site of tyrosine hydroxylase, AMPT prevents the natural substrate, tyrosine, from being hydroxylated.[4] This enzymatic blockade leads to a significant reduction in the downstream synthesis of dopamine, norepinephrine, and epinephrine.[1][6] Its primary clinical and research utility stems from its ability to deplete systemic and central nervous system catecholamine levels. The inhibitory effect is reversible, with catecholamine production typically returning to baseline levels within 72 to 96 hours after discontinuation of the drug.[1][2]
Signaling Pathway Diagram
The diagram below illustrates the catecholamine biosynthesis pathway and the specific point of inhibition by α-Methyl-p-tyrosine.
Quantitative Data Presentation
The pharmacological effects of α-Methyl-p-tyrosine have been quantified in numerous clinical and preclinical studies. The following tables summarize key data points.
Table 1: Pharmacokinetic and Pharmacodynamic Profile
| Parameter | Value | Species | Reference |
| Route of Administration | Oral | Human | [7][8] |
| Biological Half-Life | 3.5 - 4 hours | Human | [9] |
| Time to Max Effect | 48 - 72 hours | Human | [1][10] |
| Duration of Action | 72 - 96 hours (Return to baseline) | Human | [1][2] |
| Metabolism | Primarily excreted unchanged | Human | [1][11] |
| Urinary Excretion | 45-88% as unchanged drug | Human | [1][11] |
| Metabolites | <1% (α-methyldopa, α-methyldopamine) | Human | [1][11] |
Table 2: Dose-Dependent Effects on Catecholamine Synthesis
| Daily Dosage | % Reduction in Catecholamine Synthesis | Patient Population | Reference |
| 1.0 - 4.0 g | 35% - 80% | Pheochromocytoma | [2][10] |
| 0.6 - 4.0 g | 20% - 79% (Total Catecholamines) | Pheochromocytoma | [1] |
| 1.0 - 4.0 g | Up to 80% | General | [5] |
| Highest Doses (up to 4g) | ~75% (Calculated) | Pheochromocytoma / Hypertension | [11][12] |
Experimental Protocols and Methodologies
α-Methyl-p-tyrosine is a critical tool for investigating the role of catecholamines in various physiological and pathological processes. Below are representative methodologies derived from published studies.
Protocol 1: Human Catecholamine Depletion for Neuroimaging/Behavioral Studies
-
Objective: To induce a transient depletion of central dopamine and norepinephrine for studying their roles in cognition, addiction, or psychiatric disorders.
-
Methodology:
-
Subject Screening: Participants undergo a thorough medical and psychiatric evaluation to ensure safety. Baseline cardiovascular monitoring is established.
-
Dosage Regimen: A common regimen involves administering α-Methyl-p-tyrosine orally at a dose of 40 mg/kg (up to 4 grams total).[13]
-
Administration Schedule: The total dose is divided and administered over a 24-48 hour period. For example, four equal doses given at 6:00 PM and 10:00 PM on day one, and 7:00 AM and 10:00 AM on day two.[13]
-
Verification of Depletion: Depletion is often verified by measuring plasma levels of catecholamine metabolites, such as homovanillic acid (HVA) for dopamine, and by observing physiological markers like an increase in serum prolactin.
-
Experimental Testing: Behavioral, cognitive, or neuroimaging (e.g., fMRI, PET) assessments are conducted during the peak depletion window (typically 24-48 hours after the first dose).
-
-
Control: Studies employ a placebo-controlled, double-blind design, where participants undergo the same procedures with a placebo to control for non-specific effects.
Protocol 2: Rodent Model for Preclinical Research
-
Objective: To investigate the effects of catecholamine depletion on behavior or disease models in rodents.
-
Methodology:
-
Animal Acclimation: Rodents (e.g., male CFI mice or Wistar rats) are acclimated to the laboratory environment.[3][14]
-
Drug Preparation: α-Methyl-p-tyrosine is dissolved in a suitable vehicle, such as sterile saline.
-
Administration: The compound is administered via intraperitoneal (i.p.) injection. A typical dose for significant depletion is 250 mg/kg.[3]
-
Time Course: The effects are typically assessed within hours of administration. For instance, dopamine and noradrenaline levels in the rat brain were reduced by 62% and 49%, respectively, four hours after a 200 mg/kg i.p. dose.[14]
-
Outcome Measures: Dependent variables can include behavioral tests (e.g., self-administration, motor activity) or post-mortem tissue analysis (e.g., HPLC measurement of neurotransmitter levels in specific brain regions).
-
Experimental Workflow Diagram
This diagram outlines a typical workflow for a human catecholamine depletion study.
Applications in Research and Drug Development
-
Clinical Use: The primary FDA-approved indication for metirosine is in the management of pheochromocytoma, a catecholamine-secreting tumor.[4][7][10] It is used for preoperative preparation to control hypertension and other symptoms of catecholamine excess, and for chronic treatment of malignant or inoperable cases.[2][5]
-
Neuropsychiatric Research: AMPT is an invaluable tool for probing the function of dopaminergic and noradrenergic systems. It has been used to study the pathophysiology of schizophrenia, depression, and addiction by examining the effects of acute catecholamine depletion.[13]
-
Oncology Research: Emerging research is investigating the racemic form of AMPT (racemetirosine) for its potential antineoplastic activity, leveraging its uptake by the LAT1 amino acid transporter, which is overexpressed in many cancer cells.[15]
-
Other Research Areas: Studies have explored its effects in diverse areas such as epilepsy, glaucoma, and melanogenesis.[3]
Adverse Effects and Limitations
The depletion of central catecholamines is associated with a range of side effects. The most common is sedation. Other potential adverse effects include extrapyramidal symptoms (due to dopamine depletion), depression, anxiety, diarrhea, and crystalluria (requiring adequate hydration).[2][4][16] These effects limit its long-term use outside of specific clinical indications like inoperable pheochromocytoma.
References
- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. What is Metyrosine used for? [synapse.patsnap.com]
- 8. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. minicule.com [minicule.com]
- 10. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Metabolism of alpha-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Metabolism of alpha-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. alpha-Methyl-p-tyrosine | C10H13NO3 | CID 3125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Metyrosine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
An In-depth Technical Guide on alpha-Methyl-m-tyrosine as a Tyrosine Hydroxylase Inhibitor
Disclaimer: This technical guide focuses on alpha-Methyl-m-tyrosine as a tyrosine hydroxylase inhibitor. However, a significant portion of the available scientific literature investigates the closely related isomer, alpha-Methyl-p-tyrosine (Metyrosine). Due to the limited specific data on the 'm' isomer, this guide will discuss the established principles of tyrosine hydroxylase inhibition by alpha-methylated tyrosine analogs, with specific quantitative data and clinical use primarily reflecting studies on alpha-Methyl-p-tyrosine. The information should be interpreted with this context in mind.
Introduction
This compound (α-MMT) is a synthetic amino acid analog that acts as an inhibitor of the enzyme tyrosine hydroxylase (TH).[1] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine.[2] By inhibiting this crucial first step, alpha-methylated tyrosine derivatives effectively reduce the overall production of catecholamines in the body. This mechanism of action underlies their therapeutic application in conditions characterized by catecholamine excess, most notably in the management of pheochromocytoma, a catecholamine-secreting tumor of the adrenal medulla.[2][3][4]
This guide provides a comprehensive overview of this compound as a tyrosine hydroxylase inhibitor, intended for researchers, scientists, and drug development professionals. It covers the mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows.
Mechanism of Action
Alpha-methylated tyrosine analogs, including the 'm' and 'p' isomers, function as competitive inhibitors of tyrosine hydroxylase.[2] The molecular structure of these compounds mimics that of the endogenous substrate, L-tyrosine, allowing them to bind to the active site of the enzyme. However, the presence of the alpha-methyl group prevents the catalytic hydroxylation reaction from proceeding, thus blocking the conversion of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[2] This inhibition is reversible, and the extent of catecholamine depletion is dependent on the dose and duration of treatment.
The reduction in L-DOPA availability leads to a subsequent decrease in the synthesis of dopamine, norepinephrine, and epinephrine.[3] This depletion of catecholamines in both the central and peripheral nervous systems is responsible for the pharmacological effects of these inhibitors.[5]
Quantitative Data on Tyrosine Hydroxylase Inhibition
Table 1: In Vivo Effects of alpha-Methyl-p-tyrosine (Metyrosine) on Catecholamine Synthesis in Humans
| Parameter | Dosage | Effect | Reference |
| Total Catecholamine Reduction | 600 - 4,000 mg/day | 20% - 79% reduction in total catecholamines in patients with pheochromocytoma. | |
| Inhibition of Catecholamine Synthesis | 1.0 - 4.0 g/day | 50% - 80% inhibition of catecholamine synthesis in patients with pheochromocytoma and essential hypertension. | [6] |
| Onset of Maximum Effect | Oral administration | 48 to 72 hours. | |
| Return to Normal Levels | After discontinuation | 72 to 96 hours. |
Table 2: Clinical Efficacy of alpha-Methyl-p-tyrosine (Metyrosine) in Pheochromocytoma Management
| Parameter | Metyrosine Treatment | Control (No Medication) | Reference |
| Intraoperative Hypertensive Crises | Significantly reduced | High incidence | [6] |
| Reduction in Catecholamine Metabolites | Dose-dependent decrease in urinary metanephrine and normetanephrine. | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on tyrosine hydroxylase and catecholamine synthesis.
Synthesis of alpha-Methyl-tyrosine (DL-form)
Reference: Stein et al., J. Am. Chem. Soc. 77, 700 (1955); Pfister, Stein, US 2868818 (1959 to Merck & Co.).[1][7]
Materials:
-
Starting materials (e.g., substituted phenylalanines)
-
Appropriate solvents (e.g., methanol)
-
Reagents for methylation and hydrolysis
Procedure:
-
Preparation of the precursor: Synthesize the appropriate substituted phenylalanine precursor.
-
Alpha-methylation: Introduce a methyl group at the alpha-position of the amino acid. This can be achieved through various organic synthesis methods, such as enolate alkylation.
-
Hydrolysis: If the synthesis involves protecting groups, perform a hydrolysis step to yield the final alpha-methyl-tyrosine product.
-
Purification: Purify the product using techniques such as crystallization from a suitable solvent (e.g., methanol) to obtain crystals.[1]
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.
In Vitro Tyrosine Hydroxylase Activity Assay
This protocol describes a general method for measuring the activity of tyrosine hydroxylase and assessing the inhibitory potential of compounds like this compound.
Reference: Adapted from methods described for HPLC-based enzyme assays.[8]
Materials:
-
Purified or partially purified tyrosine hydroxylase enzyme
-
L-tyrosine (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
Reaction buffer (e.g., MES or HEPES buffer, pH 6.0-7.0)
-
This compound (inhibitor)
-
Perchloric acid (to stop the reaction)
-
HPLC system with electrochemical or fluorescence detection
-
C18 reverse-phase HPLC column
Procedure:
-
Enzyme Preparation: Prepare a solution of tyrosine hydroxylase in a suitable buffer. The source can be recombinant protein or a homogenate from tissues rich in the enzyme (e.g., adrenal medulla, striatum).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, L-tyrosine, BH4, catalase, and ferrous ammonium sulfate.
-
Inhibitor Addition: For inhibition studies, add varying concentrations of this compound to the reaction mixture. For control experiments, add the vehicle used to dissolve the inhibitor.
-
Initiation of Reaction: Pre-incubate the reaction mixture at 37°C for a few minutes. Initiate the enzymatic reaction by adding the tyrosine hydroxylase solution.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a small volume of ice-cold perchloric acid.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated protein.
-
HPLC Analysis: Inject the supernatant into the HPLC system. Separate L-DOPA (the product) from L-tyrosine (the substrate) on the C18 column using an appropriate mobile phase.
-
Quantification: Quantify the amount of L-DOPA produced by comparing the peak area to a standard curve of known L-DOPA concentrations.
-
Data Analysis: Calculate the enzyme activity and determine the inhibitory potency of this compound (e.g., IC50 value).
In Vivo Catecholamine Depletion Study Using Microdialysis
This protocol outlines a procedure to measure the effect of this compound on extracellular catecholamine levels in a specific brain region of a living animal.
Materials:
-
Laboratory animals (e.g., rats, mice)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula directed at the brain region of interest (e.g., striatum, prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. Allow the system to equilibrate for at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20-30 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent catecholamine degradation.
-
Administration of this compound: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Post-treatment Sample Collection: Continue collecting dialysate samples at regular intervals for several hours to monitor the changes in extracellular catecholamine concentrations.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine and norepinephrine content using HPLC-ECD.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
-
Data Analysis: Express the post-treatment catecholamine levels as a percentage of the baseline levels and analyze the time course of the drug's effect.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the catecholamine biosynthesis pathway and the inhibitory action of this compound, as well as a typical experimental workflow for its evaluation.
References
- 1. druglead.com [druglead.com]
- 2. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 3. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metyrosine [drugfuture.com]
- 8. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to alpha-Methyl-m-tyrosine: Discovery, History, and Core Data
Abstract
Introduction
alpha-Methyl-m-tyrosine (α-MMT) is a synthetic amino acid derivative that played a role in the early exploration of catecholamine biochemistry and pharmacology. As an isomer of the more extensively researched α-methyl-p-tyrosine, α-MMT provided valuable insights into the structure-activity relationships of tyrosine hydroxylase inhibitors. This document serves as a repository of the core technical information available on α-MMT, compiled from historical scientific literature.
Discovery and History
The synthesis of the DL-form of this compound was first reported in 1955 by Stein and his colleagues.[1] This work was part of a broader investigation into α-amino acids. Subsequent research in the early 1960s began to uncover the pharmacological properties of this compound. Notably, studies by Hess et al. in 1961 demonstrated that α-MMT administration leads to a significant depletion of norepinephrine in the brain and heart of rats and guinea pigs.[2][3] This research also indicated a transient decrease in brain serotonin levels.[2][3] Concurrently, Porter et al. (1961) reported on the dose-dependent reduction of norepinephrine concentrations in the brains of mice following α-MMT administration. Further pharmacological characterization was provided by Maitre in 1965. Despite this early interest, research on α-MMT has been limited, especially in comparison to its para-isomer, which was developed into the clinically used drug metyrosine.
Mechanism of Action
This compound is classified as an inhibitor of catecholamine synthesis.[1] While direct and detailed mechanistic studies on α-MMT are not as prevalent as for its para-isomer, its structural similarity to tyrosine and the observed depletion of catecholamines strongly suggest that it acts as an inhibitor of tyrosine hydroxylase. This enzyme catalyzes the rate-limiting step in the biosynthesis of catecholamines: the conversion of tyrosine to L-DOPA.
The proposed mechanism involves α-MMT acting as a competitive inhibitor at the tyrosine binding site of tyrosine hydroxylase. By occupying this site, it prevents the natural substrate, tyrosine, from being hydroxylated, thereby reducing the downstream synthesis of dopamine, norepinephrine, and epinephrine.
Signaling Pathway Diagram
References
A Comparative Analysis of α-Methyl-m-tyrosine and α-Methyl-p-tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of the structural, physicochemical, and pharmacological properties of two isomers of alpha-methyl-tyrosine: α-Methyl-m-tyrosine (α-MMT) and α-Methyl-p-tyrosine (α-MPT). While both are analogs of the amino acid tyrosine, their distinct positional isomerism leads to significant differences in their biological activities. α-Methyl-p-tyrosine, also known as metyrosine, is a well-characterized competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. In contrast, α-Methyl-m-tyrosine acts primarily as a substrate for the same enzymatic pathway, leading to the formation of the sympathomimetic amine metaraminol. This guide details their structural differences, summarizes their quantitative physicochemical and pharmacological data, outlines experimental protocols for their synthesis and analysis, and visualizes their distinct interactions with the catecholamine biosynthetic pathway.
Structural and Physicochemical Properties
The core structural difference between α-Methyl-m-tyrosine and α-Methyl-p-tyrosine lies in the position of the hydroxyl group on the phenyl ring relative to the alanine side chain. In α-Methyl-m-tyrosine, the hydroxyl group is at the meta-position (position 3), whereas in α-Methyl-p-tyrosine, it is at the para-position (position 4). This seemingly minor structural variance profoundly influences their electronic distribution and steric hindrance, thereby dictating their interaction with biological targets.[1]
Both molecules share the same molecular formula (C₁₀H₁₃NO₃) and molecular weight (195.22 g/mol ).[1][2] However, their physicochemical properties, such as acidity (pKa), lipophilicity (logP), and solubility, are expected to differ due to the distinct electronic effects of the hydroxyl group's position. While extensive experimental data is available for α-Methyl-p-tyrosine, such data for α-Methyl-m-tyrosine is less documented in publicly available literature.
Table 1: Physicochemical Properties of α-Methyl-tyrosine Isomers
| Property | α-Methyl-m-tyrosine | α-Methyl-p-tyrosine (Metyrosine) |
| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol [1][2] | 195.22 g/mol [3] |
| CAS Number | 305-96-4[1] | 672-87-7 (L-isomer)[3] |
| Melting Point | 296-297 °C (decomposes)[1] | 312.5 °C[4] |
| pKa | Data not available | 2.7 (Uncertain), 10.1 (Uncertain)[5] |
| logP (experimental) | Data not available | -1.7[4] |
| Water Solubility | Data not available | 2.48 g/L[4] |
Pharmacological Profile and Mechanism of Action
The primary pharmacological distinction between the two isomers lies in their interaction with tyrosine hydroxylase (TH), the initial and rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).
α-Methyl-p-tyrosine (Metyrosine): A Competitive Inhibitor
α-Methyl-p-tyrosine is a well-established competitive inhibitor of tyrosine hydroxylase.[6][7][8] It competes with the endogenous substrate, tyrosine, for binding to the active site of the enzyme, thereby preventing the hydroxylation of tyrosine to L-DOPA.[6] This inhibition leads to a dose-dependent reduction in the synthesis of all downstream catecholamines.[6][9] The L-isomer, known as metyrosine, is the pharmacologically active enantiomer.[6]
The inhibitory effect of α-MPT on catecholamine synthesis has been quantified in numerous studies. Administration of metyrosine can lead to a 20-79% reduction in total catecholamines in patients with pheochromocytoma.[6]
α-Methyl-m-tyrosine: A Substrate and Precursor
In contrast to its para-isomer, α-Methyl-m-tyrosine is not a potent inhibitor of tyrosine hydroxylase. Instead, it acts as a substrate for the aromatic L-amino acid decarboxylase (AADC), the second enzyme in the catecholamine synthesis pathway. This leads to its conversion into metaraminol, a sympathomimetic amine that acts as an α₁-adrenergic receptor agonist.[5]
This fundamental difference in their mechanism of action is a direct consequence of the hydroxyl group's position. The para-hydroxyl group in α-MPT is crucial for its inhibitory binding to tyrosine hydroxylase, while the meta-hydroxyl group in α-MMT allows it to be processed by subsequent enzymes in the pathway.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of α-Methyl-m-tyrosine and α-Methyl-p-tyrosine result in different downstream effects on the catecholamine biosynthetic pathway.
Experimental Protocols
Synthesis of α-Methyl-p-tyrosine (L-isomer)
A detailed synthesis protocol for (-)-α-methyl-L-tyrosine (metyrosine) has been described. The process involves the hydrolysis of a precursor amide using hydrobromic acid, followed by purification steps including activated carbon treatment and pH-adjusted precipitation.
Protocol Summary:
-
A mixture of the starting amide and 48% HBr is heated at 120°C for 5 hours.
-
After cooling, water is added, and the solution is washed with ethyl acetate.
-
The aqueous phase is concentrated, and the resulting paste is dissolved in water and heated.
-
Activated carbon is added, and the mixture is filtered.
-
The pH of the filtrate is adjusted to 5-6 with aqueous ammonia to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried to yield (-)-α-methyl-L-tyrosine.
For detailed analytical characterization, including HPLC and NMR, refer to the source literature.
Synthesis of α-Methyl-m-tyrosine (DL-form)
Conclusion
The structural difference between α-Methyl-m-tyrosine and α-Methyl-p-tyrosine, specifically the position of the hydroxyl group on the phenyl ring, is the critical determinant of their distinct pharmacological activities. α-Methyl-p-tyrosine serves as a valuable research tool and clinical agent for inhibiting catecholamine synthesis through competitive inhibition of tyrosine hydroxylase. In contrast, α-Methyl-m-tyrosine acts as a substrate for the catecholamine biosynthetic pathway, leading to the production of the sympathomimetic agent metaraminol. This technical guide highlights the importance of positional isomerism in drug design and provides a comprehensive overview for researchers and drug development professionals working with these and similar compounds. Further research to fully characterize the physicochemical and pharmacological properties of α-Methyl-m-tyrosine is warranted to complete the comparative profile of these two isomers.
References
- 1. druglead.com [druglead.com]
- 2. [PDF] Metabolism of alpha-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis. | Semantic Scholar [semanticscholar.org]
- 3. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-Methyl-tyrosine | C10H13NO3 | CID 6918925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ALPHA-METHYL-L-P-TYROSINE CAS#: 672-87-7 [m.chemicalbook.com]
- 6. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]
Alpha-Methyl-m-tyrosine: A Technical Analysis of its Role as a False Neurotransmitter Precursor
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Alpha-Methyl-m-tyrosine (α-MMT) is a synthetic amino acid analogue that functions as a pro-drug for the sympathomimetic amine, metaraminol. It is not, in itself, a false neurotransmitter. Instead, it enters the endogenous catecholamine synthesis pathway where it is converted into metaraminol. Metaraminol then acts as a "false neurotransmitter" by displacing norepinephrine from presynaptic storage vesicles in noradrenergic neurons. Upon neuronal activation, metaraminol is released into the synapse where it exerts its effects primarily through direct agonism of α1-adrenergic receptors and by causing the release of the remaining norepinephrine. This guide provides a detailed technical overview of the metabolism, mechanism of action, and physiological effects of α-MMT and its active metabolite, metaraminol, supported by quantitative data and experimental methodologies.
The Concept of False Neurotransmission
A false neurotransmitter is a compound that is not an endogenous neurotransmitter but is recognized by neuronal uptake and storage mechanisms.[1] Key characteristics include:
-
Uptake into the presynaptic neuron.
-
Sequestration into synaptic vesicles, often displacing the endogenous neurotransmitter.[2]
-
Release from the neuron upon the arrival of an action potential.[1]
-
Interaction with postsynaptic receptors, where its effect may be weaker or stronger than the endogenous transmitter.
This mechanism effectively adulterates the neuron's chemical signal, leading to a modified physiological response.
Metabolic Conversion of α-Methyl-m-tyrosine to Metaraminol
This compound serves as a substrate for the same enzymes responsible for the synthesis of catecholamines. The conversion to the active false neurotransmitter, metaraminol, is a two-step process within the presynaptic neuron.
-
Decarboxylation: α-MMT is a substrate for Aromatic L-amino acid decarboxylase (AADC), which removes the carboxyl group to form α-methyl-m-tyramine.
-
Hydroxylation: α-methyl-m-tyramine is then hydroxylated at the beta-carbon of its side chain by Dopamine β-hydroxylase (DBH), the same enzyme that converts dopamine to norepinephrine, to form metaraminol.[3]
This metabolic pathway highlights how α-MMT leverages the neuron's own synthetic machinery to produce the false neurotransmitter.
Mechanism of Action of Metaraminol at the Noradrenergic Synapse
Once synthesized, metaraminol's primary impact is at the presynaptic terminal of noradrenergic neurons.
-
Vesicular Uptake and Norepinephrine Displacement: Metaraminol is transported into synaptic vesicles by the Vesicular Monoamine Transporter (VMAT). Inside the vesicle, it displaces endogenous norepinephrine, leading to a mixed population of stored neurotransmitters.[2] Over time and with sustained administration, this can lead to a significant depletion of norepinephrine stores, a phenomenon that underlies the tachyphylaxis (diminished response) seen with prolonged use.[2]
-
Release upon Stimulation: When the neuron fires, the vesicles fuse with the presynaptic membrane, releasing their contents, which now include metaraminol alongside any remaining norepinephrine, into the synaptic cleft.
-
Postsynaptic Action: Metaraminol acts as a potent agonist at postsynaptic α1-adrenergic receptors, causing vasoconstriction.[4][5] It has a milder agonist effect on β1-adrenergic receptors.[2] The overall physiological effect is a combination of the direct action of metaraminol on these receptors and the action of the co-released norepinephrine.
Quantitative Data
Table 1: Pharmacokinetic Properties of Metaraminol
| Parameter | Value | Reference(s) |
| Class | Vasopressor, Sympathomimetic | [6] |
| Routes of Administration | IV, IM, SC | [6] |
| Protein Binding | ~45% | [6] |
| Metabolism | Not significantly metabolized by COMT or MAO | [6] |
| Onset of Action (IV) | 1-2 minutes | [5] |
| Duration of Action (IV) | 20-60 minutes | [5] |
| Elimination | Primarily renal, as unchanged drug | [6] |
Table 2: Vasopressor Potency of Metaraminol vs. Norepinephrine
This table summarizes data from studies determining the dose of metaraminol required to produce a similar mean arterial pressure (MAP) response as norepinephrine in critically ill patients or animal models.
| Study Population | Metaraminol:Norepinephrine Dose Ratio (Median) | Interquartile Range (IQR) | Reference(s) |
| Critically ill adult patients | 13 : 1 | 7 - 24 | [7][8][9] |
| Critically ill adult patients | 10 : 1 (Pragmatic ratio suggested) | 8 - 12 | [7] |
| Miniature pig model of septic shock | 6 : 1 | 4 - 20 | [10] |
Table 3: Evidence of Norepinephrine Displacement by Metaraminol
Direct quantification of norepinephrine displacement is complex. The following findings support this key aspect of metaraminol's mechanism.
| Experimental Observation | Finding | Implication | Reference(s) |
| Tissue Catecholamine Analysis | In the adrenal gland, one unit of metaraminol displaced many units of catecholamines. | Demonstrates stoichiometric imbalance, suggesting a potent displacing effect. | [11] |
| Cardiac Tissue Biopsy (Canine) | After metaraminol administration, direct analysis of heart tissue showed a significant reduction in norepinephrine content. | Provides direct evidence of norepinephrine depletion from storage vesicles. | [2] |
| Tachyphylaxis Studies | Repeated doses of metaraminol lead to a progressively diminished pressor response. | Consistent with the depletion of endogenous norepinephrine stores required for its indirect action. | [2] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Norepinephrine Displacement by Metaraminol using Microdialysis
Objective: To quantify the extracellular concentrations of norepinephrine and metaraminol in a specific tissue (e.g., heart or spleen) of a live animal model following systemic administration of α-MMT.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 20 kDa MWCO)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Anesthetic (e.g., isoflurane)
Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically expose the target organ (e.g., spleen).
-
Carefully insert the microdialysis probe into the tissue parenchyma.
-
Secure the probe in place and allow the animal to recover.
-
-
Microdialysis Procedure:
-
24 hours post-surgery, connect the probe inlet to the microinfusion pump and the outlet to the refrigerated fraction collector.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1.0 µL/min).
-
Allow the system to equilibrate for 90-120 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least one hour to establish basal norepinephrine levels.
-
-
Drug Administration:
-
Administer α-MMT (e.g., 400 mg/kg, i.p.).
-
Continue collecting dialysate samples at 20-minute intervals for several hours.
-
-
Sample Analysis:
-
Analyze the dialysate fractions using HPLC-ECD to quantify the concentrations of norepinephrine and the newly synthesized metaraminol.
-
The appearance of metaraminol and a corresponding change in norepinephrine levels in the dialysate would demonstrate the conversion and displacement process.
-
Protocol 2: In Vivo Assessment of Vasopressor Potency
Objective: To determine the dose equivalence between metaraminol and norepinephrine required to maintain a target mean arterial pressure (MAP) in an animal model of hypotension.
Materials:
-
Animal model (e.g., miniature pigs)
-
Anesthetic and ventilation equipment
-
Femoral artery and internal jugular vein catheters
-
Hemodynamic monitoring system (e.g., PICCO)
-
Infusion pumps
-
Metaraminol and norepinephrine solutions for infusion
-
Agent to induce hypotension (e.g., endotoxin for septic shock model)
Methodology:
-
Animal Preparation and Instrumentation:
-
Anesthetize and mechanically ventilate the animal.
-
Surgically place catheters in the femoral artery (for continuous blood pressure monitoring) and jugular vein (for drug infusion).[10]
-
Establish baseline hemodynamic parameters.
-
-
Induction of Hypotension:
-
Administer an agent to induce a controlled state of shock, with a drop in MAP below a target threshold (e.g., <65 mmHg).
-
-
Vasopressor Titration:
-
Randomly assign animals to either the metaraminol or norepinephrine treatment group.
-
Norepinephrine Group: Start an infusion at a low dose (e.g., 0.1 µg/kg/min) and titrate upwards every 10 minutes until the target MAP is achieved and maintained.[10]
-
Metaraminol Group: Start an infusion at a low dose (e.g., 1.0 µg/kg/min) and titrate upwards every 10 minutes until the target MAP is achieved and maintained.[10]
-
-
Data Analysis:
-
Record the steady-state infusion rates of each drug required to maintain the target MAP.
-
Calculate the conversion dose ratio by dividing the effective metaraminol dose by the effective norepinephrine dose.
-
Conclusion
The evidence unequivocally demonstrates that this compound is not a false neurotransmitter itself, but rather a precursor that is enzymatically converted into metaraminol within noradrenergic neurons. Metaraminol fulfills the criteria of a false neurotransmitter: it is synthesized and stored within presynaptic vesicles, displaces the endogenous neurotransmitter norepinephrine, and is released upon neuronal firing to act on postsynaptic receptors. Its dual mechanism of indirect action (releasing norepinephrine) and direct α1-adrenergic agonism results in a potent vasopressor effect, though it is less potent on a per-molecule basis than norepinephrine itself. This comprehensive understanding is critical for researchers and clinicians in the fields of pharmacology and drug development when evaluating the therapeutic applications and potential for tachyphylaxis of this class of compounds.
References
- 1. karger.com [karger.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Studies on the interrelationship between the syntheses of noradrenaline and metaraminol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. safercare.vic.gov.au [safercare.vic.gov.au]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Dose equivalence between metaraminol and norepinephrine in critical care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of metaraminol and norepinephrine on hemodynamics and kidney function in a miniature pig model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distribution of metaraminol and its relation to norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of alpha-Methyl-m-tyrosine on Dopamine and Norepinephrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the effects of alpha-Methyl-m-tyrosine (α-MMT) on the catecholaminergic system, with a specific focus on dopamine (DA) and norepinephrine (NE). Unlike its more commonly studied isomer, alpha-methyl-p-tyrosine (AMPT), which primarily acts as a competitive inhibitor of tyrosine hydroxylase, α-MMT exerts its influence through a dual mechanism. The principal effect of α-MMT is its role as a precursor to the "false neurotransmitter," metaraminol. This is complemented by a secondary, weaker direct inhibition of tyrosine hydroxylase. This document synthesizes available data on the quantitative effects of α-MMT, details relevant experimental protocols, and provides visual representations of the involved biochemical pathways and experimental workflows.
Core Mechanism of Action
The primary mechanism by which this compound affects catecholamine levels is through its metabolic conversion into the false neurotransmitter, metaraminol. This process involves two key enzymatic steps that parallel the endogenous catecholamine synthesis pathway.
-
Aromatic L-Amino Acid Decarboxylase (AADC): α-MMT is a substrate for AADC, which decarboxylates it to form alpha-methyl-m-tyramine (α-MMTA).
-
Dopamine β-hydroxylase (DBH): α-MMTA is then hydroxylated by DBH to produce metaraminol.
Metaraminol, structurally similar to norepinephrine, is taken up into noradrenergic vesicles and displaces norepinephrine, leading to its depletion from neuronal stores. Metaraminol itself is a weak agonist at adrenergic receptors compared to norepinephrine.
A secondary and less potent mechanism of α-MMT is the direct, competitive inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. This contributes to a reduction in the overall synthesis of L-DOPA, the precursor to dopamine and norepinephrine.
Signaling Pathway of α-MMT Metabolism and Action
Metabolism of α-MMT to the false neurotransmitter metaraminol.
Quantitative Effects on Dopamine and Norepinephrine
The available quantitative data on the effects of α-MMT on dopamine and norepinephrine levels are primarily derived from preclinical studies. These findings are summarized below.
| Parameter | Species | Brain Region | Dose of α-MMT | Time Point | Effect | Reference |
| Dopamine | ||||||
| Concentration | Rat | Striatum | 100 mg/kg i.p. | 1-4 hours | Depletion | [1] |
| Turnover | Rat | Striatum | 100 mg/kg i.p. | 1 hour | Initial increase in HVA, followed by a decrease | [1] |
| Norepinephrine | ||||||
| Concentration | Rat | Heart | 400 mg/kg i.p. | 16 hours | ~90% depletion | |
| Concentration | Rat | Brain | 400 mg/kg i.p. | 16 hours | ~65% depletion |
Note: Much of the detailed quantitative research on α-methylated tyrosine analogues has focused on the para-isomer (AMPT). The data for the meta-isomer are less extensive.
Experimental Protocols
In Vivo Microdialysis for Catecholamine Measurement
This protocol allows for the in vivo sampling of extracellular dopamine and norepinephrine in specific brain regions of freely moving animals following α-MMT administration.
Workflow for In Vivo Microdialysis
Experimental workflow for in vivo microdialysis studies.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are typically used.
-
Stereotaxic Surgery: Under anesthesia, a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., striatum, hippocampus). Animals are allowed to recover for at least 48 hours.
-
Microdialysis Probe: A microdialysis probe with a suitable molecular weight cutoff (e.g., 20 kDa) is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, baseline dialysate samples are collected.
-
α-MMT Administration: α-MMT is administered intraperitoneally (i.p.) at the desired dose.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Analysis: The concentrations of dopamine and norepinephrine in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
HPLC-ECD for Catecholamine and Metaraminol Analysis
This method provides sensitive and specific quantification of catecholamines and their metabolites, as well as metaraminol, in brain tissue homogenates or microdialysates.
Key Parameters for HPLC-ECD Analysis:
-
Chromatographic Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., sodium octyl sulfate) and an organic modifier (e.g., methanol or acetonitrile) at an acidic pH.
-
Electrochemical Detector: A glassy carbon working electrode with an applied potential set to oxidize catecholamines and metaraminol (e.g., +0.7 V vs. Ag/AgCl reference electrode).
-
Sample Preparation: Brain tissue is homogenized in an acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the catecholamines. The supernatant is then injected into the HPLC system.
Logical Relationship for HPLC-ECD Quantification
Logical flow of HPLC-ECD for catecholamine analysis.
Tyrosine Hydroxylase Activity Assay
This in vitro assay measures the effect of α-MMT on the activity of tyrosine hydroxylase.
Methodology:
-
Enzyme Source: Homogenates of brain tissue (e.g., striatum) or adrenal glands are used as the source of tyrosine hydroxylase.
-
Reaction Mixture: The assay mixture typically contains the enzyme preparation, the substrate L-tyrosine (often radiolabeled, e.g., [3H]-tyrosine), the cofactor tetrahydrobiopterin (BH4), and other components to optimize the reaction (e.g., catalase, Fe2+).
-
Inhibitor: Varying concentrations of α-MMT are added to the reaction mixture to determine its inhibitory potential.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Product Measurement: The amount of L-DOPA produced is quantified. If a radiolabeled substrate is used, the radiolabeled L-DOPA can be separated from the radiolabeled tyrosine by ion-exchange chromatography, and the radioactivity of the L-DOPA fraction is measured. Alternatively, L-DOPA can be quantified by HPLC-ECD.
Summary and Implications for Drug Development
This compound presents a distinct pharmacological profile compared to its para-isomer. Its primary action as a precursor to the false neurotransmitter metaraminol leads to a significant depletion of norepinephrine stores. The weaker, direct inhibition of tyrosine hydroxylase contributes to a more modest reduction in dopamine levels.
For researchers and drug development professionals, α-MMT can be a valuable tool for:
-
Investigating the role of norepinephrine in various physiological and pathological processes: The selective depletion of norepinephrine through the false neurotransmitter mechanism allows for the elucidation of its specific functions.
-
Modeling states of altered catecholaminergic tone: The dual-action of α-MMT can be used to create preclinical models with combined, though differential, reductions in norepinephrine and dopamine.
-
Probing the function of AADC and DBH in vivo: As a substrate for these enzymes, α-MMT can be used to study their activity and regulation.
Understanding the distinct mechanisms of α-MMT is crucial for the accurate interpretation of experimental results and for the rational design of novel therapeutics targeting the catecholaminergic system.
References
In-Vitro Profile of alpha-Methyl-p-tyrosine: A Technical Overview
A comprehensive in-vitro analysis of alpha-Methyl-m-tyrosine, the meta-isomer of the well-characterized catecholamine synthesis inhibitor, is not available in the current scientific literature. Initial searches yielded no specific studies detailing its in-vitro effects, quantitative data, or established experimental protocols. Therefore, this guide presents a detailed overview of the initial in-vitro studies of its closely related and extensively studied isomer, alpha-Methyl-p-tyrosine (Metyrosine). This information is provided as the most relevant available data and may offer insights into the potential mechanisms of the meta-isomer.
Core Mechanism of Action: Inhibition of Tyrosine Hydroxylase
Alpha-Methyl-p-tyrosine (AMPT), commercially known as metyrosine, is a competitive inhibitor of the enzyme tyrosine hydroxylase.[1][2][3] This enzyme catalyzes the rate-limiting step in the biosynthesis of catecholamines—the conversion of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1][3] By competitively binding to the active site of tyrosine hydroxylase, AMPT effectively blocks the production of dopamine, norepinephrine, and epinephrine.[1][3] This inhibitory action forms the basis of its clinical use in managing conditions characterized by excessive catecholamine production, such as pheochromocytoma.[3]
Quantitative Data on In-Vitro and In-Vivo Inhibition
| Parameter | Organism/System | Dosage | Effect | Citation |
| Catecholamine Synthesis Inhibition | Human (Pheochromocytoma patients) | 1.0 to 4.0 g/day | 50-80% reduction | [4][5] |
| Total Catecholamine Reduction | Human (Pheochromocytoma patients) | 600 to 4,000 mg/day | 20-79% reduction | [1] |
| Calculated Synthesis Inhibition | Human | High doses | ~75% inhibition | [6] |
Signaling Pathway: Catecholamine Biosynthesis Inhibition
The primary signaling pathway affected by alpha-Methyl-p-tyrosine is the catecholamine biosynthesis pathway. The following diagram illustrates the point of inhibition.
Caption: Inhibition of the catecholamine synthesis pathway by alpha-Methyl-p-tyrosine.
Experimental Protocols
Detailed in-vitro experimental protocols for this compound were not found. However, based on the literature for alpha-Methyl-p-tyrosine and general pharmacological assays, the following represents a plausible workflow for assessing its in-vitro efficacy.
Experimental Workflow: In-Vitro Tyrosine Hydroxylase Inhibition Assay
Caption: A generalized workflow for assessing tyrosine hydroxylase inhibition in vitro.
Methodology for Cellular Catecholamine Depletion Assay
-
Cell Culture:
-
Culture a suitable cell line, such as PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma), which endogenously produce catecholamines.
-
Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
-
Treatment:
-
Plate cells at a desired density in multi-well plates.
-
After allowing cells to adhere, replace the medium with fresh medium containing various concentrations of alpha-Methyl-p-tyrosine.
-
Include a vehicle control (medium without the compound).
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
-
Catecholamine Extraction:
-
Following incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using an acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize catecholamines.
-
Collect the lysate and centrifuge to pellet cellular debris.
-
-
Quantification:
-
Analyze the supernatant for catecholamine content (dopamine, norepinephrine) using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry.
-
Normalize catecholamine levels to the total protein concentration of the cell lysate, determined by a protein assay (e.g., BCA or Bradford assay).
-
-
Data Analysis:
-
Calculate the percentage reduction in catecholamine levels for each concentration of alpha-Methyl-p-tyrosine compared to the vehicle control.
-
Determine the EC50 value, the concentration at which a 50% reduction in catecholamine content is observed.
-
Conclusion
While a detailed in-vitro characterization of this compound is not currently available in the public domain, the extensive research on its para-isomer, alpha-Methyl-p-tyrosine (metyrosine), provides a solid foundation for understanding its likely mechanism of action. Metyrosine is a potent competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. This leads to a significant reduction in the production of dopamine, norepinephrine, and epinephrine. The provided data and protocols for alpha-Methyl-p-tyrosine can serve as a valuable reference for researchers and drug development professionals interested in the potential effects of the meta-isomer. Further in-vitro studies are necessary to elucidate the specific pharmacological profile of this compound.
References
- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 4. JCI - Biochemical and pharmacologic effects of α-methyltyrosine in man [jci.org]
- 5. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of α-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Use of alpha-Methyl-m-tyrosine in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Methyl-m-tyrosine (α-MMT) is a valuable pharmacological tool in neuroscience research for investigating the dynamics of catecholaminergic systems, particularly norepinephrine. Unlike its more commonly known isomer, alpha-methyl-p-tyrosine (AMPT), which acts as a direct inhibitor of the enzyme tyrosine hydroxylase, α-MMT functions through a distinct mechanism. It serves as a precursor to a "false neurotransmitter," providing a unique method for studying the storage, release, and function of norepinephrine.
This document provides detailed application notes and protocols for the use of α-MMT in a research setting.
Mechanism of Action
The primary mechanism of action of this compound involves its metabolic conversion to metaraminol. This process occurs within catecholaminergic neurons and can be summarized in the following steps:
-
Uptake: α-MMT is taken up into catecholaminergic nerve terminals.
-
Metabolism: Inside the neuron, α-MMT is metabolized by the same enzymatic pathway that synthesizes norepinephrine from tyrosine. It is first decarboxylated to α-methyl-m-tyramine and then β-hydroxylated to form metaraminol.
-
Vesicular Sequestration: Metaraminol is recognized by the vesicular monoamine transporter 2 (VMAT2) and is packaged into synaptic vesicles.
-
Displacement of Norepinephrine: Within the vesicles, metaraminol displaces endogenous norepinephrine, leading to a depletion of the natural neurotransmitter stores.
-
False Neurotransmission: Upon neuronal firing, the vesicles release metaraminol into the synaptic cleft. Metaraminol can then act on adrenergic receptors, albeit with different potency and efficacy compared to norepinephrine. This phenomenon is termed "false neurotransmission."
This mechanism allows researchers to probe the consequences of depleting vesicular norepinephrine stores and to study the roles of these stores in various physiological and behavioral processes.
Signaling Pathway of α-MMT Action
Applications in Neuroscience Research
Due to its unique mechanism of action, α-MMT is a powerful tool for a variety of applications in neuroscience, including:
-
Studying Norepinephrine Storage and Release: By displacing norepinephrine from vesicular stores, α-MMT allows for the investigation of the role of these stores in synaptic transmission and behavior.
-
Investigating the Function of Noradrenergic Pathways: Researchers can use α-MMT to transiently deplete norepinephrine in specific brain circuits to understand their involvement in processes such as arousal, attention, stress responses, and mood regulation.
-
Differentiating Pre- and Postsynaptic Mechanisms: The "false neurotransmitter" effect of metaraminol can be used to distinguish between presynaptic events (neurotransmitter release) and postsynaptic events (receptor activation).
-
Modeling Pathological States: Depletion of norepinephrine with α-MMT can be used to model certain aspects of neurological and psychiatric disorders where noradrenergic dysfunction is implicated.
Quantitative Data on the Effects of this compound
The following table summarizes the effects of α-MMT on norepinephrine levels in the rat heart, a tissue rich in noradrenergic innervation that serves as a model for central nervous system effects.
| Animal Model | Dose (mg/kg, i.p.) | Time Post-Injection | Tissue | Norepinephrine Depletion (%) | Metaraminol Formation (µg/g) | Reference |
| Rat | 400 | 4 hours | Heart | ~50% | ~1.5 | [1] |
| Rat | 400 | 12 hours | Heart | ~60% | ~0.5 | [1] |
Note: Data on the precise dose-response and time-course of α-MMT's effects on norepinephrine and other catecholamine levels in specific brain regions are limited in publicly available literature. Researchers are advised to conduct pilot studies to determine the optimal dosing and timing for their specific experimental needs.
Experimental Protocols
Protocol 1: In Vivo Norepinephrine Depletion in Rodents
Objective: To achieve a transient depletion of vesicular norepinephrine stores in the rodent brain for behavioral or neurochemical studies.
Materials:
-
This compound (α-MMT)
-
Sterile saline solution (0.9% NaCl)
-
Vehicle (e.g., a few drops of Tween 80 in sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal balance
-
Appropriate animal housing and handling facilities
Procedure:
-
Preparation of α-MMT solution:
-
Weigh the desired amount of α-MMT.
-
Suspend the α-MMT powder in a suitable vehicle. A common method is to add a few drops of Tween 80 to sterile saline to aid in suspension.
-
Vortex or sonicate the mixture until a uniform suspension is achieved. The final concentration should be calculated to allow for an injection volume of approximately 1-2 ml/kg for mice and 1 ml/kg for rats.
-
-
Animal Handling and Injection:
-
Weigh the animal to determine the correct injection volume.
-
Administer the α-MMT suspension via intraperitoneal (i.p.) injection. A typical dose for significant norepinephrine depletion is in the range of 200-400 mg/kg.
-
For control animals, administer an equivalent volume of the vehicle solution.
-
-
Time Course:
-
The onset of norepinephrine depletion is typically observed within a few hours of administration, with peak effects occurring between 4 and 12 hours.
-
The duration of the effect is dose-dependent but generally lasts for 24-48 hours.
-
It is crucial to perform behavioral testing or neurochemical analysis within the window of maximal norepinephrine depletion.
-
Experimental Workflow for In Vivo Norepinephrine Depletion and Behavioral Analysis
Protocol 2: In Vivo Microdialysis to Monitor Metaraminol Formation and Norepinephrine Displacement
Objective: To measure the extracellular levels of metaraminol and norepinephrine in a specific brain region following α-MMT administration.
Materials:
-
Stereotaxic apparatus for small animals
-
Microdialysis probes and pump
-
Artificial cerebrospinal fluid (aCSF)
-
α-MMT solution (as prepared in Protocol 1)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Anesthesia and surgical tools
Procedure:
-
Stereotaxic Surgery and Probe Implantation:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus, or locus coeruleus).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Collect baseline dialysate samples for at least 2-3 hours to establish stable neurotransmitter levels.
-
Administer α-MMT (e.g., 400 mg/kg, i.p.).
-
Continue to collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for norepinephrine and metaraminol concentrations using HPLC with electrochemical detection.
-
Quantify the changes in extracellular norepinephrine levels and the appearance and time course of metaraminol in the dialysate.
-
Comparison with alpha-Methyl-p-tyrosine (AMPT)
It is critical for researchers to distinguish between α-MMT and AMPT, as their mechanisms and experimental outcomes are different.
| Feature | This compound (α-MMT) | alpha-Methyl-p-tyrosine (AMPT) |
| Primary Mechanism | Precursor to the false neurotransmitter metaraminol; displaces norepinephrine from vesicles. | Competitive inhibitor of tyrosine hydroxylase. |
| Effect on Synthesis | Does not directly inhibit catecholamine synthesis. | Directly inhibits the synthesis of dopamine, norepinephrine, and epinephrine. |
| Neurotransmitter Depletion | Primarily depletes vesicular stores of norepinephrine. | Depletes newly synthesized and total cellular levels of all catecholamines. |
| Key Research Application | Studying vesicular storage and release dynamics of norepinephrine. | Investigating the role of de novo catecholamine synthesis. |
Conclusion
This compound is a specialized tool for the investigation of the noradrenergic system. Its unique mechanism of action, proceeding through the formation of the false neurotransmitter metaraminol, offers researchers a method to specifically probe the role of vesicular norepinephrine stores. While detailed quantitative data in the literature is somewhat limited compared to its para-isomer, the protocols and information provided herein offer a solid foundation for the successful application of α-MMT in neuroscience research. As with any pharmacological tool, careful dose-response and time-course pilot studies are recommended to ensure the desired experimental outcome.
References
Application Notes and Protocols for In-vivo Administration of alpha-Methyl-p-tyrosine in Rodent Models
Disclaimer: The following application notes and protocols are based on published research for alpha-Methyl-p-tyrosine (AMPT) , the para-isomer of alpha-Methyl-tyrosine. While the user requested information on alpha-Methyl-m-tyrosine, the available scientific literature on in-vivo rodent studies is overwhelmingly focused on the para-isomer due to its potent inhibition of tyrosine hydroxylase. The information presented here is for alpha-Methyl-p-tyrosine and will be referred to as α-MPT.
Introduction and Application Notes
alpha-Methyl-p-tyrosine (α-MPT) is a well-established pharmacological tool used to investigate the role of catecholaminergic systems (dopamine, norepinephrine, and epinephrine) in various physiological and pathological processes. It acts as a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines.[1] By inhibiting TH, α-MPT leads to a reversible and dose-dependent depletion of catecholamine levels in both the central and peripheral nervous systems.
Key Applications in Rodent Models:
-
Neuroscience Research: To study the behavioral, cognitive, and motor functions regulated by dopamine and norepinephrine. This includes research in areas like motivation, reward, addiction, depression, and Parkinson's disease.[2][3][4]
-
Drug Development: To investigate the mechanism of action of drugs that interact with catecholaminergic systems. For example, it can be used to determine if the effects of a psychostimulant are dependent on newly synthesized dopamine.
-
Cardiovascular Research: To explore the role of catecholamines in the regulation of blood pressure and heart rate.
-
Endocrinology: To study the influence of catecholamines on hormonal regulation.
Mechanism of Action:
α-MPT competes with the endogenous amino acid L-tyrosine for the active site of the tyrosine hydroxylase enzyme. This inhibition prevents the conversion of L-tyrosine to L-DOPA, which is the precursor for dopamine and subsequently norepinephrine and epinephrine.[1] This leads to a reduction in the synthesis and storage of these neurotransmitters.
References
- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 2. Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alterations in behavior and brain catecholamine levels in rats treated with alpha-methyltyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of α-methyl-p-tyrosine and L-DOPA on brain self-stimulation and motor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
Dosage and administration of alpha-Methyl-m-tyrosine for research
Application Notes and Protocols for α-Methyl-p-tyrosine (AMPT)
Overview and Mechanism of Action
α-Methyl-p-tyrosine (AMPT) is a synthetic analog of the amino acid L-tyrosine. Its primary mechanism of action is the competitive inhibition of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines.[1][2][3] By competing with tyrosine for the enzyme's active site, AMPT effectively blocks the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor for dopamine, norepinephrine, and epinephrine.[2][4] This inhibition leads to a significant, dose-dependent, and reversible depletion of catecholamine levels in both the central and peripheral nervous systems.[1]
Signaling Pathway: Catecholamine Biosynthesis Inhibition
The diagram below illustrates the point of intervention of AMPT in the catecholamine synthesis pathway.
Quantitative Data Summary
Dosage and Administration in Human Studies
| Parameter | Dosage Range | Notes | Citations |
| Initial Dosage | 250 mg, four times daily | Recommended for adults and children 12 years and older. | [5] |
| Therapeutic Range | 1 - 4 g/day (divided doses) | Reduces catecholamine synthesis by 35-80%. | [1][2][5] |
| Effective Range | 600 - 4000 mg/day | Used in pheochromocytoma patients, causing 20-79% reduction in total catecholamines. | [4][6] |
| Maximum Dosage | 4 g/day | Dosages are titrated based on clinical symptoms and catecholamine excretion. | [5] |
| Administration | Oral | Well-absorbed from the gastrointestinal tract. | [5][6] |
Dosage and Administration in Animal (Rodent) Studies
| Species | Route | Dosage Range | Observed Effect | Citations |
| Mouse | Intraperitoneal (i.p.) | 3 - 500 mg/kg | Dose-related suppression of splenic NK cell activity. Maximal effect at 300 mg/kg. | [7] |
| Mouse | Intraperitoneal (i.p.) | 250 mg/kg (single dose) | Exacerbated severity and duration of pentylenetetrazol-induced seizures. | [8] |
| Rat | Intraperitoneal (i.p.) | Low Doses | Increased rates of methamphetamine self-administration. | [9] |
| Rat | Intraperitoneal (i.p.) | High Doses | Initial increase then elimination of methamphetamine self-administration. | [9] |
Pharmacokinetic Properties
| Parameter | Value | Notes | Citations |
| Time to Max Effect | 48 - 72 hours | Maximum biochemical effect after oral administration. | [4] |
| Duration of Action | 72 - 96 hours | Catecholamine levels return to baseline 3-4 days after discontinuation. | [1][4] |
| Absorption | Oral | Well-absorbed from the GI tract. | [5] |
| Metabolism | Minimal | Small amounts of metabolites (α-methyldopa, α-methyldopamine) are formed. | [4] |
| Excretion | Renal | 45-88% of the drug is recovered unchanged in the urine. | [4] |
Experimental Protocols
Protocol for Catecholamine Depletion in Rodents
Objective: To achieve significant depletion of central and peripheral catecholamine levels for neurochemical or behavioral studies.
Materials:
-
α-Methyl-p-tyrosine (AMPT) powder
-
Sterile saline solution (0.9% NaCl)
-
Warming plate or water bath
-
Vortex mixer
-
Syringes and appropriate gauge needles for intraperitoneal (i.p.) injection
-
Experimental animals (e.g., Male Wistar rats or C57BL/6 mice)
-
Scale for weighing animals and compound
Procedure:
-
Animal Acclimation: House animals in a controlled environment (e.g., 21-22°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment to minimize stress-related variables.
-
Drug Preparation:
-
Calculate the total amount of AMPT required based on the number of animals and the target dose (e.g., 250 mg/kg).
-
AMPT has low solubility in water. To prepare the solution, suspend the weighed AMPT powder in sterile saline.
-
Gentle warming (e.g., on a 37°C warming plate) and vortexing may be required to aid dissolution and create a uniform suspension. Prepare fresh on the day of the experiment.
-
Note: For some applications, the methyl ester hydrochloride salt of AMPT may be used, which has higher solubility.
-
-
Administration:
-
Weigh each animal immediately before injection to ensure accurate dosing.
-
Administer the AMPT solution/suspension via intraperitoneal (i.p.) injection.
-
Control Group: Administer an equivalent volume of the vehicle (sterile saline) to a control group of animals using the same injection schedule and route.
-
-
Post-Injection Monitoring:
-
Observe animals for potential adverse effects, which can include sedation, ptosis (drooping eyelids), and reduced motor activity. These are expected pharmacological effects of catecholamine depletion.
-
Ensure animals have easy access to food and water, as high doses may cause sedation that interferes with normal intake.
-
-
Timing of Experiments:
-
The maximal depletion of catecholamines typically occurs between 2 and 8 hours post-injection, depending on the dose. Behavioral or neurochemical assessments should be timed accordingly. For instance, a study in mice showed maximal splenic norepinephrine depletion 3 hours after a 300 mg/kg i.p. dose.[7]
-
-
Validation of Depletion (Optional but Recommended):
-
To confirm the efficacy of the treatment, a subset of animals can be euthanized at the time of maximal effect.
-
Brain regions (e.g., striatum, prefrontal cortex) and peripheral tissues (e.g., spleen, heart) can be dissected.
-
Catecholamine levels (dopamine, norepinephrine) and their metabolites (DOPAC, HVA) can be quantified using techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
General Administration Notes for Human Studies
-
Hydration: To minimize the risk of crystalluria (the formation of drug crystals in the urine), which has been observed in animal studies and a few patients, subjects should be instructed to maintain a high fluid intake. A daily urine volume of 2,000 mL or more is recommended, especially for doses exceeding 2 g/day .[5]
-
Titration: The dose should be titrated by monitoring clinical symptoms and/or by measuring the urinary excretion of catecholamines and their metabolites (e.g., metanephrines, vanillylmandelic acid). The goal is often a 50% or greater reduction in these metabolites.[5]
-
Withdrawal: Upon discontinuation of AMPT, catecholamine synthesis and blood pressure typically return to pre-treatment levels within 2 to 4 days.[4][5]
Experimental Workflow Visualization
The diagram below outlines a typical workflow for an in vivo study using AMPT to investigate the role of catecholamines.
References
- 1. grokipedia.com [grokipedia.com]
- 2. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 3. ALPHA-METHYL-L-P-TYROSINE | 672-87-7 [chemicalbook.com]
- 4. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Depletion of catecholamines with alpha-methyl-p-tyrosine suppresses splenic NK cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the Synthesis and Purification of alpha-Methyl-m-tyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the laboratory-scale synthesis and purification of alpha-Methyl-m-tyrosine (α-MMT), a valuable compound for research in neuroscience and drug development. α-MMT is an inhibitor of catecholamine synthesis, making it a crucial tool for studying the roles of dopamine, norepinephrine, and epinephrine in various physiological and pathological processes.
Introduction
This compound, also known as 3-hydroxy-α-methylphenylalanine, is a non-proteinogenic amino acid that serves as an inhibitor of the enzyme tyrosine hydroxylase. This enzyme catalyzes the rate-limiting step in the biosynthesis of catecholamines. By inhibiting this pathway, α-MMT can be used to investigate the effects of catecholamine depletion in various experimental models.
Synthesis of DL-alpha-Methyl-m-tyrosine
The synthesis of DL-alpha-Methyl-m-tyrosine can be achieved through a multi-step process. The following protocol is based on established chemical principles for the synthesis of α-methylated amino acids.
Experimental Protocol: Synthesis
Materials:
-
m-Hydroxybenzaldehyde
-
Nitroethane
-
Ammonium acetate
-
Glacial acetic acid
-
Iron powder
-
Hydrochloric acid (concentrated and 2M)
-
Ammonium hydroxide
-
Methanol
-
Ethanol
-
Diethyl ether
-
Round-bottom flasks
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
pH meter or pH paper
Procedure:
-
Step 1: Synthesis of 1-(3-hydroxyphenyl)-2-nitropropene.
-
In a round-bottom flask, combine m-hydroxybenzaldehyde (1 equivalent), nitroethane (1.5 equivalents), and ammonium acetate (0.5 equivalents) in glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
-
Step 2: Reduction of the nitropropene to 3-hydroxyphenylacetone.
-
Suspend the 1-(3-hydroxyphenyl)-2-nitropropene (1 equivalent) in a mixture of water and ethanol.
-
Add iron powder (5 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ketone.
-
-
Step 3: Strecker Synthesis to form the α-amino nitrile.
-
Dissolve the crude 3-hydroxyphenylacetone (1 equivalent) in a suitable solvent such as aqueous ammonia or an alcoholic ammonia solution.
-
Add sodium cyanide (1.2 equivalents) and ammonium chloride (1.2 equivalents).
-
Stir the mixture at room temperature for 24-48 hours. The reaction should be performed in a well-ventilated fume hood due to the use of cyanide.
-
-
Step 4: Hydrolysis of the α-amino nitrile to DL-alpha-Methyl-m-tyrosine.
-
The crude α-amino nitrile is hydrolyzed by heating with a strong acid, such as 6M hydrochloric acid, under reflux for 12-24 hours.
-
After hydrolysis, the solution is cooled and any solid impurities are filtered off.
-
The filtrate is then neutralized with a base, such as ammonium hydroxide, to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the crude product.
-
The precipitated DL-alpha-Methyl-m-tyrosine is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Data Presentation: Synthesis
| Step | Reaction | Key Parameters | Expected Yield (Range) | Purity (Crude) |
| 1 | Knoevenagel Condensation | Reflux, 2-4h | 70-85% | ~90% |
| 2 | Iron Reduction | Reflux, 4-6h | 60-75% | ~85% |
| 3 | Strecker Synthesis | Room Temp, 24-48h | 50-70% | - |
| 4 | Hydrolysis & Neutralization | Reflux, 12-24h; pH 5-6 | 40-60% (overall) | ~80-90% |
Purification of DL-alpha-Methyl-m-tyrosine
The crude product obtained from the synthesis requires purification to remove unreacted starting materials, intermediates, and byproducts. Recrystallization is a common and effective method for the purification of amino acids.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude DL-alpha-Methyl-m-tyrosine
-
Distilled water
-
Ethanol
-
Activated charcoal
-
Heating plate with stirring
-
Erlenmeyer flasks
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution:
-
Place the crude DL-alpha-Methyl-m-tyrosine in an Erlenmeyer flask.
-
Add a minimal amount of hot distilled water (near boiling) while stirring until the solid is completely dissolved. The solubility of amino acids in water increases significantly with temperature.
-
If the product is not readily soluble in water, a mixture of water and a miscible organic solvent like ethanol can be used.
-
-
Decolorization:
-
If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w of the crude product) to the hot solution.
-
Boil the solution with the charcoal for a few minutes to allow for the adsorption of colored impurities.
-
-
Hot Filtration:
-
Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities. This step should be performed quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Further cooling in an ice bath can promote more complete crystallization.
-
Crystals of pure DL-alpha-Methyl-m-tyrosine will form as the solution cools.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold distilled water, followed by a wash with cold ethanol to facilitate drying.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Data Presentation: Purification
| Purification Method | Solvent System | Expected Recovery | Purity (Post-Purification) |
| Recrystallization | Water or Water/Ethanol | 75-90% | >98% (by HPLC) |
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of Catecholamine Synthesis by this compound.
Experimental Workflow: Synthesis
Caption: Workflow for the Synthesis of DL-alpha-Methyl-m-tyrosine.
Experimental Workflow: Purification
Caption: Workflow for the Purification of DL-alpha-Methyl-m-tyrosine.
Application Notes and Protocols for the HPLC Analysis of alpha-Methyl-m-tyrosine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Methyl-m-tyrosine (α-MMT) is a synthetic amino acid derivative. As an analog of tyrosine, it has the potential to interact with the catecholamine synthesis pathway. The analysis of α-MMT and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. This document provides a detailed protocol for the quantitative analysis of this compound and its putative metabolites in plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Disclaimer: Limited direct experimental data exists for the HPLC analysis and metabolism of this compound. The metabolic pathway and initial HPLC-MS/MS parameters provided are based on the well-documented metabolism of its structural isomer, alpha-Methyl-p-tyrosine (metyrosine)[1][2][3]. This protocol is intended as a comprehensive starting point for method development and will require validation.
Metabolic Pathway of this compound
It is hypothesized that, similar to its para-isomer, this compound is a substrate for the enzymes involved in catecholamine biosynthesis. The proposed metabolic pathway involves hydroxylation to form alpha-methyldopa (m-isomer), followed by decarboxylation to alpha-methyldopamine, and subsequent hydroxylation to alpha-methylnorepinephrine. A significant portion of the parent compound is expected to be excreted unchanged[1][2][3].
Caption: Proposed metabolic pathway of this compound.
Quantitative Data Summary
The following tables outline the predicted and known mass-to-charge ratios (m/z) for the parent compound and its metabolites. Retention times are estimates and will need to be determined experimentally.
Table 1: Predicted Mass Spectrometric Properties of this compound and its Metabolites
| Compound | Chemical Formula | Molecular Weight | [M+H]⁺ (Precursor Ion) | Predicted Fragment Ions (Product Ions) |
| This compound | C₁₀H₁₃NO₃ | 195.21 | 196.1 | 179.1, 150.1, 133.1 |
| alpha-Methyldopa (m-isomer) | C₁₀H₁₃NO₄ | 211.21 | 212.1 | 195.1, 166.1, 139.1 |
| alpha-Methyldopamine | C₉H₁₃NO₂ | 167.21 | 168.1 | 151.1, 122.1 |
| alpha-Methylnorepinephrine | C₉H₁₃NO₃ | 183.20 | 184.1 | 166.1, 107.1 |
Note: Fragmentation patterns for this compound are predicted based on data for alpha-Methyl-p-tyrosine[4]. Fragmentation for metabolites is based on known patterns for similar catecholamines[5][6]. These will require experimental confirmation.
Table 2: Proposed HPLC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 196.1 | 150.1 | 100 | 15 - 25 |
| alpha-Methyldopa (m-isomer) | 212.1 | 166.1 | 100 | 10 - 20 |
| alpha-Methyldopamine | 168.1 | 122.1 | 100 | 15 - 25 |
| alpha-Methylnorepinephrine | 184.1 | 107.1 | 100 | 20 - 30 |
| Internal Standard (e.g., D3-alpha-Methyldopa) | 215.1 | 169.1 | 100 | 10 - 20 |
Note: Collision energies are suggested ranges and must be optimized for the specific instrument used.
Experimental Protocols
I. Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of this compound and its metabolites from plasma samples.
Materials:
-
Human plasma (or other biological matrix)
-
Acetonitrile (HPLC grade), ice-cold
-
Internal Standard (IS) stock solution (e.g., deuterated alpha-Methyldopa)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge (4°C)
-
HPLC vials with inserts
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample[7][8][9].
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[8].
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
II. HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 2.6 µm). A PFP column is recommended for improved separation of tyrosine isomers[10]. A standard C18 column may be screened as an alternative.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 5 1.0 5 5.0 60 5.1 95 6.0 95 6.1 5 | 8.0 | 5 |
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 2.
Experimental Workflow Visualization
References
- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 2. Metabolism of alpha-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of α-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha-Methyl-p-tyrosine | C10H13NO3 | CID 3125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Plasma Samples [bio-protocol.org]
- 10. MASONACO - Separation of m/p-tyrosines [masonaco.org]
alpha-Methyl-m-tyrosine: A Tool for Investigating Neurotransmitter Release
Application Note & Protocols
Introduction
alpha-Methyl-m-tyrosine (α-MMT) is a valuable pharmacological tool for researchers studying the dynamics of catecholaminergic neurotransmission. While its structural analog, alpha-methyl-p-tyrosine (AMPT), is more widely known for its potent inhibition of tyrosine hydroxylase, α-MMT offers a distinct mechanism of action.[1][2] It functions primarily as a precursor to a "false transmitter," providing a unique method to probe the storage, release, and turnover of catecholamines, particularly dopamine and norepinephrine. This document provides detailed application notes and experimental protocols for the use of α-MMT in neuroscience research.
Mechanism of Action
Unlike AMPT, which directly blocks the rate-limiting enzyme in catecholamine synthesis, α-MMT acts through a more subtle, multi-step process.[2][3] It is taken up by catecholaminergic neurons and subsequently metabolized by the same enzymatic pathway as endogenous tyrosine.
-
Uptake: α-MMT is transported into presynaptic terminals of dopaminergic and noradrenergic neurons.
-
Conversion: Inside the neuron, it is converted by aromatic L-amino acid decarboxylase (AADC) to α-methyl-m-tyramine.
-
Hydroxylation: α-methyl-m-tyramine is then hydroxylated by dopamine β-hydroxylase (DBH) to form metaraminol.[4]
-
Vesicular Sequestration: Metaraminol is recognized by the vesicular monoamine transporter 2 (VMAT2) and packaged into synaptic vesicles, displacing endogenous neurotransmitters like norepinephrine and dopamine.[4]
-
False Transmission: Upon neuronal depolarization, these vesicles release metaraminol into the synaptic cleft instead of the native neurotransmitter.[4][5] Metaraminol has weak agonist activity at postsynaptic adrenergic receptors, leading to a net reduction in catecholaminergic signaling.
This process of replacing the endogenous neurotransmitter with a less effective substitute is the cornerstone of its utility in research.[5]
Applications in Research
-
Studying Neurotransmitter Turnover: By measuring the rate of depletion of endogenous catecholamines and their replacement by metaraminol, researchers can estimate the turnover rate of these neurotransmitters in specific brain regions.
-
Investigating Vesicular Release Mechanisms: α-MMT allows for the study of vesicular release machinery independent of de novo neurotransmitter synthesis.
-
Elucidating the Role of Catecholamines in Behavior: By inducing a controlled and reversible depletion of catecholamine signaling, researchers can investigate the role of dopamine and norepinephrine in various behaviors, such as motor control, reward, and cognition.[6]
-
Pharmacological Model of Neurotransmitter Depletion: It serves as a model to study the physiological and behavioral consequences of reduced catecholaminergic function.
Data Presentation
The following tables summarize quantitative data from studies utilizing α-methyl-tyrosine analogs to provide a reference for experimental design.
Table 1: In Vivo Effects of alpha-Methyl-p-tyrosine (AMPT) on Catecholamine Levels
| Species | Dose | Route of Administration | Tissue | Time Post-Administration | Effect on Neurotransmitter Levels | Reference |
| Human (Pheochromocytoma) | 600-4000 mg/day | Oral | Urine | 48-72 hours | 20-79% reduction in total catecholamines | [2] |
| Rat | 250 mg/kg | Intraperitoneal (i.p.) | Nucleus Accumbens & Dorsal Striatum | Not specified | Identical decrease in dopamine efflux in both regions | [7] |
| Rat | 100 µM (local infusion) | Microdialysis | Nucleus Accumbens | 4 hours | Dopamine output reduced to 30% of baseline | [7] |
| Rat | 100 µM (local infusion) | Microdialysis | Dorsal Striatum | 4 hours | Dopamine output reduced to 60% of baseline | [7] |
Table 2: In Vitro and Ex Vivo Data
| Preparation | Compound & Concentration | Measured Parameter | Observed Effect | Reference |
| Rat Striatal Slices | L-Tyrosine (3.125 µM - 25 µM) | Stimulated Dopamine Release | Concentration-dependent increase in peak stimulated dopamine | [8] |
Experimental Protocols
Protocol 1: In Vivo Catecholamine Depletion in Rodents
This protocol describes the systemic administration of an α-methyl-tyrosine analog to induce catecholamine depletion for behavioral or neurochemical analysis.
Materials:
-
This compound (α-MMT) or alpha-Methyl-p-tyrosine (AMPT)
-
Sterile saline solution (0.9% NaCl)
-
Vehicle (e.g., 1% Tween 80 in saline, if needed for solubility)
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Appropriate animal housing and handling facilities
-
Injection supplies (syringes, needles)
Procedure:
-
Animal Acclimation: House rats in a controlled environment (22±1°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Drug Preparation: Prepare a fresh solution of α-MMT or AMPT in sterile saline on the day of the experiment. The solubility can be low; gentle warming and vortexing may be necessary. A common dosage for AMPT is 250 mg/kg.[7]
-
Administration: Administer the drug solution via intraperitoneal (i.p.) injection. The volume should typically not exceed 5 ml/kg.
-
Control Group: Administer an equivalent volume of the vehicle (e.g., sterile saline) to a control group of animals.
-
Time Course: The maximal effect of AMPT is typically observed 48 to 72 hours after administration.[2] Catecholamine levels generally return to baseline 72 to 96 hours after cessation of the drug.[2] The time course for α-MMT may differ and should be determined empirically.
-
Post-Administration Analysis: At the desired time point, proceed with behavioral testing or tissue collection for neurochemical analysis (e.g., HPLC-ECD).
Protocol 2: In Vivo Microdialysis to Monitor Neurotransmitter Dynamics
This protocol allows for real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following α-MMT administration.
Materials:
-
Microdialysis probes (appropriate for the target brain region)
-
Stereotaxic apparatus for surgery
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
α-MMT
-
HPLC system with electrochemical detection (ECD) for neurotransmitter analysis
-
Anesthetics for surgery (e.g., isoflurane)
Procedure:
-
Probe Implantation Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, striatum).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least 48-72 hours.
-
-
Microdialysis Experiment:
-
Gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µl/min).
-
Allow the system to stabilize and collect baseline samples for at least 2-3 hours.
-
-
Drug Administration (Reverse Dialysis):
-
Prepare a solution of α-MMT in aCSF at the desired concentration (e.g., 100 µM).[7]
-
Switch the perfusion medium to the α-MMT-containing aCSF.
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine, norepinephrine, and their metabolites using HPLC-ECD.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline levels.
-
Plot the time course of the effect of α-MMT on extracellular neurotransmitter concentrations.
-
Visualizations
Caption: Metabolic pathway of α-MMT to the false transmitter metaraminol.
Caption: Workflow for a typical in vivo microdialysis experiment using α-MMT.
Caption: Comparison of α-MMT and AMPT actions on the catecholamine pathway.
References
- 1. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 2. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. False neurotransmitter - Wikipedia [en.wikipedia.org]
- 6. Effects of α-methyl-p-tyrosine and L-DOPA on brain self-stimulation and motor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues with alpha-Methyl-m-tyrosine in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with alpha-Methyl-m-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a synthetic derivative of the amino acid tyrosine. It functions as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. Its limited solubility in aqueous solutions can present a significant challenge in experimental settings, potentially leading to inaccurate dosing and inconsistent results. This poor solubility is partly due to its zwitterionic nature, which can lead to the formation of crystalline structures in solution.[1]
Q2: What are the reported solubility values for alpha-methyl-tyrosine derivatives in common laboratory solvents?
Solubility can vary based on the specific isomer (e.g., L-p-tyrosine, known as Metyrosine) and the salt form. Below is a summary of reported solubility data for alpha-methyl-tyrosine compounds. Researchers should treat these as starting points, as the solubility of this compound may differ.
| Compound | Solvent | Solubility | Conditions |
| Metyrosine (α-Methyl-L-p-tyrosine) | PBS (pH 7.2) | ~ 2 mg/mL | Aqueous buffer |
| Metyrosine (α-Methyl-L-p-tyrosine) | Ethanol, DMSO, Dimethyl formamide | ~ 50 µg/mL | Organic solvents |
| α-Methyl-p-tyrosine | Water | 1.92 mg/mL | Requires ultrasonication and pH adjustment to 12 with 1 M NaOH[2] |
| α-Methyl-p-tyrosine methyl ester hydrochloride | DMSO | 3.5 mg/mL | Sonication is recommended[3] |
| α-Methyl-p-tyrosine methyl ester hydrochloride | Water | 8 mg/mL | Sonication is recommended[3] |
Q3: How does pH affect the solubility of this compound?
As an amino acid derivative, the solubility of this compound is pH-dependent.[4] In highly acidic or basic conditions, the amino and carboxylic acid groups become ionized, which can increase its interaction with water and enhance solubility.[4] For the related compound α-Methyl-p-tyrosine, adjusting the pH to 12 is a recommended method to achieve a concentration of 1.92 mg/mL in water.[2] It is crucial to verify that the final pH of the solution is compatible with the experimental model.
Q4: What is the recommended procedure for preparing a stock solution?
For aqueous solutions, it is often necessary to use buffers and adjust the pH. For organic stock solutions, high-purity solvents like DMSO or ethanol can be used.[5] When preparing stock solutions, especially in organic solvents, it is advisable to purge the solvent with an inert gas to prevent oxidation.[5] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[2] Aqueous solutions are generally not recommended for storage for more than one day.[5]
Troubleshooting Guide
Issue: My this compound is not dissolving in my desired aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low intrinsic solubility at neutral pH. | 1. Adjust the pH: Carefully add small increments of NaOH (e.g., 1 M) to raise the pH. As seen with a similar compound, a pH of 12 significantly improves solubility.[2] Always check the final pH to ensure it is compatible with your experiment. 2. Gentle Heating: Warm the solution gently (e.g., to 37°C) while stirring. Do not overheat, as this may degrade the compound. 3. Sonication: Use a sonicator bath to aid in the dissolution process.[2][3] |
| Incorrect solvent choice. | If your experimental design allows, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer.[5] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[5] |
| Compound has precipitated out of solution. | This can happen if a stock solution is not stored properly or if the solubility limit is exceeded upon dilution. Try vortexing or sonicating the solution. If the precipitate remains, it may be necessary to prepare a fresh solution. |
Issue: I observe precipitation when diluting my organic stock solution into an aqueous medium.
| Possible Cause | Troubleshooting Step |
| Exceeding the solubility limit in the final aqueous solution. | 1. Decrease the final concentration: The solubility in aqueous buffers is significantly lower than in pure organic solvents.[5] You may need to work at a lower final concentration. 2. Increase the percentage of co-solvent: If your experiment can tolerate it, a slightly higher percentage of the organic solvent in the final solution may help maintain solubility. |
| "Salting out" effect. | High salt concentrations in the aqueous buffer can sometimes reduce the solubility of organic molecules. If possible, try diluting into a buffer with a lower salt concentration. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of α-Methyl-p-tyrosine (Example)
This protocol is for a related compound and may need optimization for this compound.
-
Weigh out the desired amount of α-Methyl-p-tyrosine powder.
-
Add the appropriate volume of water to achieve a target concentration of 1.92 mg/mL.[2]
-
While stirring, slowly add 1 M NaOH dropwise until the pH of the solution reaches 12.[2]
-
Place the solution in an ultrasonic bath until the solid is completely dissolved.[2]
-
Before use in cell culture or in vivo studies, it is critical to filter-sterilize the solution using a 0.22 µm filter.[2]
-
If necessary, adjust the pH of the final working solution to be compatible with the biological system.
Protocol 2: Preparation of an Organic Stock Solution of Metyrosine (Example)
This protocol is for a related compound and may need optimization for this compound.
-
Weigh out Metyrosine (α-Methyl-L-p-tyrosine) powder.
-
Dissolve in an organic solvent of choice (e.g., DMSO, ethanol) to a desired stock concentration (e.g., 10 mg/mL). Note that the solubility in these solvents is reported to be approximately 50 µg/ml, so higher concentrations may not be achievable without other aids.[5]
-
Purge the solvent with an inert gas (e.g., nitrogen or argon) before and after dissolving the compound to minimize oxidation.[5]
-
Store the stock solution in small aliquots at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Inhibition of catecholamine synthesis by this compound.
References
Optimizing alpha-Methyl-m-tyrosine dosage for maximum catecholamine depletion
Welcome to the technical support center for alpha-Methyl-m-tyrosine (α-MMT). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of α-MMT for achieving maximal and reproducible catecholamine depletion in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is α-Methyl-m-tyrosine (α-MMT) and how does it deplete catecholamines?
A1: α-Methyl-m-tyrosine (α-MMT) is an amino acid analog that causes the depletion of catecholamines, primarily norepinephrine (NE). Unlike its para-isomer (α-Methyl-p-tyrosine or Metyrosine), which inhibits the synthesis enzyme tyrosine hydroxylase, α-MMT acts through a "false neurotransmitter" mechanism. In vivo, α-MMT is converted by the catecholamine synthesis pathway into metaraminol.[1][2] This metabolite, metaraminol, is then taken up into presynaptic vesicles where it displaces endogenous norepinephrine, leading to its depletion from neuronal stores.[3][4][5]
Q2: What is the primary application of α-MMT in research?
A2: The primary research application of α-MMT is to induce a robust and sustained depletion of norepinephrine in various tissues, including the central nervous system (brain, spinal cord) and peripheral organs (heart, spleen). This allows investigators to study the functional roles of noradrenergic signaling in various physiological processes and disease models, such as those for depression, anxiety, and cardiovascular regulation.
Q3: Is α-MMT effective at depleting dopamine?
A3: α-MMT is significantly more effective at depleting norepinephrine than dopamine. While very high doses may have a minor effect on dopamine levels, its primary action is on noradrenergic neurons. For targeted dopamine depletion, other pharmacological tools should be considered.
Q4: How is α-MMT administered in animal models?
A4: In preclinical research, α-MMT is typically administered via intraperitoneal (i.p.) injection. It needs to be dissolved in a suitable vehicle, often with slight acidification (e.g., with HCl) and gentle warming to ensure complete dissolution, followed by neutralization.
Optimizing Dosage for Maximum Depletion
The optimal dosage of α-MMT depends on the animal model, the target tissue, and the desired level and duration of norepinephrine depletion. The following tables summarize dose-response and time-course data from key studies.
Dose-Response Data for α-MMT
This table illustrates the effect of different single doses of α-MMT on norepinephrine (NE) and dopamine (DA) levels at a fixed time point.
| Species | Dose (mg/kg, i.p.) | Tissue | Time Post-Injection (hr) | % NE Depletion | % DA Depletion | Reference |
| Rabbit | 100 | Brainstem | 4 | ~50% | ~10% | Andén (1964) |
| Rabbit | 200 | Brainstem | 4 | ~75% | ~20% | Andén (1964) |
| Rabbit | 400 | Brainstem | 4 | >90% | ~30% | Andén (1964) |
| Cat | 200 | Hypothalamus | 16 | ~95% | - | Hanson (1965) |
| Rat | 400 | Heart | 4 | >60% | - | Crout & Sjoerdsma (1964) |
Time-Course of Norepinephrine Depletion
This table shows the progression of norepinephrine depletion over time following a single dose of α-MMT.
| Species | Dose (mg/kg, i.p.) | Tissue | Time Post-Injection (hr) | % NE Depletion | Reference |
| Rat | 400 | Heart | 1 | ~25% | Crout & Sjoerdsma (1964) |
| Rat | 400 | Heart | 4 | >60% | Crout & Sjoerdsma (1964) |
| Rat | 400 | Heart | 12 | ~55% | Crout & Sjoerdsma (1964) |
| Rat | 400 | Heart | 24 | ~40% | Crout & Sjoerdsma (1964) |
| Cat | 200 | Hypothalamus | 2 | ~50% | Hanson (1965) |
| Cat | 200 | Hypothalamus | 4 | ~75% | Hanson (1965) |
| Cat | 200 | Hypothalamus | 8 | ~90% | Hanson (1965) |
| Cat | 200 | Hypothalamus | 16 | ~95% | Hanson (1965) |
| Cat | 200 | Hypothalamus | 48 | ~70% | Hanson (1965) |
Summary: For maximal norepinephrine depletion (>90%), a dose of 200-400 mg/kg (i.p.) is generally effective. Peak depletion in the brain and heart typically occurs between 8 and 16 hours post-injection. Significant recovery of norepinephrine levels begins after 24-48 hours.
Visualizing the Mechanism and Workflow
Mechanism of Action: The False Neurotransmitter Pathway
The following diagram illustrates how α-MMT is converted to metaraminol, which then displaces norepinephrine (NE) from synaptic vesicles.
General Experimental Workflow
This diagram outlines the typical workflow for a catecholamine depletion experiment using α-MMT.
Experimental Protocols
Protocol 1: Catecholamine Depletion in Rodents using α-MMT
Objective: To achieve >90% depletion of norepinephrine in the rodent brain and heart.
Materials:
-
α-Methyl-m-tyrosine (free base or HCl salt)
-
Sterile 0.9% saline
-
1M HCl and 1M NaOH for pH adjustment
-
Syringes and needles (e.g., 25-27 gauge)
-
Standard animal housing and handling facilities
Procedure:
-
Animal Acclimation: House animals (e.g., Sprague-Dawley rats or C57BL/6 mice) under standard laboratory conditions (12:12 light-dark cycle, ad libitum food and water) for at least one week prior to the experiment.
-
α-MMT Solution Preparation:
-
Weigh the desired amount of α-MMT for a final dose of 200-400 mg/kg.
-
Suspend the powder in sterile 0.9% saline (e.g., to a concentration of 40 mg/mL).
-
Slowly add 1M HCl dropwise while vortexing until the α-MMT is fully dissolved.
-
Gently warm the solution (to ~40°C) if necessary to aid dissolution.
-
Once dissolved, carefully adjust the pH back to 6.5-7.0 with 1M NaOH.
-
Allow the solution to cool to room temperature before injection. Prepare fresh on the day of the experiment.
-
-
Administration:
-
Calculate the injection volume for each animal based on its body weight.
-
Administer the solution via intraperitoneal (i.p.) injection.
-
Administer an equivalent volume of the vehicle (pH-adjusted saline) to the control group.
-
-
Post-Injection and Tissue Collection:
-
Return animals to their home cages.
-
At the desired time point (e.g., 16 hours for peak depletion), euthanize the animals using an approved method.
-
Rapidly dissect the target tissues (e.g., hypothalamus, heart) on an ice-cold plate.
-
Immediately snap-freeze the tissues in liquid nitrogen or on dry ice and store them at -80°C until analysis.
-
Protocol 2: Analysis of Catecholamines by HPLC-ECD
Objective: To quantify norepinephrine and dopamine levels in tissue homogenates.
Materials:
-
Homogenization buffer (e.g., 0.1 M perchloric acid with 0.1% EDTA)
-
Internal standard (e.g., 3,4-dihydroxybenzylamine, DHBA)
-
HPLC system with a C18 reverse-phase column
-
Electrochemical detector (ECD)
-
Tissue homogenizer (sonicator or mechanical)
Procedure:
-
Sample Preparation:
-
Weigh the frozen tissue samples.
-
Add a known volume of ice-cold homogenization buffer and a known amount of internal standard.
-
Homogenize the tissue until no visible particles remain.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC-ECD Analysis:
-
Inject the filtered supernatant into the HPLC system.[6]
-
Separate catecholamines using a reverse-phase C18 column with an appropriate mobile phase (e.g., a phosphate buffer with methanol and an ion-pairing agent).[7]
-
Detect the eluted compounds using an electrochemical detector set at an oxidizing potential (e.g., +0.65 V).
-
-
Quantification:
-
Generate a standard curve using known concentrations of norepinephrine, dopamine, and the internal standard.
-
Calculate the concentration of each catecholamine in the samples by comparing the peak area ratios (analyte/internal standard) to the standard curve.
-
Normalize the results to the weight of the tissue (e.g., ng/g of tissue).
-
Troubleshooting Guide
Q: I am not observing the expected level of norepinephrine depletion. What could be wrong?
A: Several factors could lead to suboptimal depletion. Use the following guide to troubleshoot the issue.
-
Drug Preparation and Administration: Incomplete dissolution of α-MMT is a common issue. Ensure the powder is fully dissolved using slight acidification and that the pH is readjusted to a physiological range before injection to prevent irritation and ensure bioavailability. Double-check all dosage calculations.
-
Timing of Tissue Collection: The depletion effect of α-MMT is time-dependent. Maximum depletion occurs between 8 and 16 hours. Collecting tissues too early or too late will result in an underestimation of the peak effect.
-
Tissue Handling: Catecholamines are highly susceptible to degradation. Dissection must be performed quickly on ice, and samples must be immediately snap-frozen and stored at -80°C.
-
Assay Sensitivity: Verify the performance of your HPLC-ECD system. Ensure the mobile phase is fresh, the column is in good condition, and the detector is functioning correctly. Run a fresh standard curve with each batch of samples to ensure accurate quantification.
References
- 1. BINDING AND RELEASE OF METARAMINOL: MECHANISM OF NOREPINEPHRINE DEPLETION BY this compound AND RELATED AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The formation and release of metaraminol during exposure to warm or cold environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. acpjournals.org [acpjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Analysis of the Catecholamine Pathway | SIELC Technologies [sielc.com]
Technical Support Center: Experiments Using alpha-Methyl-m-tyrosine (α-MMT)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing alpha-Methyl-m-tyrosine (α-MMT) in their experiments. This resource provides troubleshooting guides and frequently asked questions to address common pitfalls and ensure the successful application of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (α-MMT) and what is its primary mechanism of action?
A1: this compound (α-MMT) is a synthetic analog of the amino acid tyrosine. Its primary mechanism of action is the inhibition of catecholamine synthesis.[1] Specifically, it acts as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines like dopamine and norepinephrine.[2][3][4]
Q2: How does α-MMT differ from the more commonly used alpha-Methyl-p-tyrosine (AMPT)?
A2: Both α-MMT and AMPT are inhibitors of tyrosine hydroxylase and thus decrease catecholamine synthesis.[1][2] However, a critical difference lies in their metabolism. While a large portion of AMPT is excreted unchanged, α-MMT can be metabolized in vivo to α-methyl-m-tyramine and subsequently to metaraminol.[1] Metaraminol acts as a "false neurotransmitter," which introduces a secondary mechanism of action that can complicate experimental interpretations.
Q3: What is a "false neurotransmitter" and how does it relate to α-MMT experiments?
A3: A false neurotransmitter is a compound that can be taken up into presynaptic terminals, stored in synaptic vesicles, and released upon neuronal stimulation, mimicking the action of endogenous neurotransmitters.[5] The α-MMT metabolite, metaraminol, is a false neurotransmitter that is taken up by norepinephrine transporters and displaces norepinephrine from vesicular stores.[3][5] This displacement can lead to an initial increase in synaptic norepinephrine, followed by a depletion of stores and the release of the less potent metaraminol, leading to a reduction in sympathetic tone. This dual action—synthesis inhibition and false transmitter effect—is a major potential pitfall in α-MMT studies.
Q4: What are the general recommendations for the storage and stability of α-MMT?
A4: Like its para-isomer, α-MMT should be stored as a powder at -20°C for long-term stability (up to 3 years).[6] Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months.[6][7] Aqueous solutions are less stable and it is recommended to prepare them fresh for each experiment.[6]
II. Troubleshooting Guides
Issue 1: Unexpected or Variable Cardiovascular Effects (e.g., initial hypertension followed by hypotension)
Possible Cause: This is a classic sign of the dual mechanism of action of α-MMT. The initial hypertensive effect can be caused by the displacement of endogenous norepinephrine from storage vesicles by the newly formed metaraminol.[5] The subsequent hypotension is due to the combination of overall catecholamine depletion from tyrosine hydroxylase inhibition and the release of the less potent false neurotransmitter, metaraminol, instead of norepinephrine.
Troubleshooting Steps:
-
Time-Course Analysis: Conduct a detailed time-course study to map the biphasic cardiovascular response. This will help in selecting an appropriate time point for your experimental measurements when the desired effect (catecholamine depletion) is stable.
-
Dose-Response Study: A lower dose of α-MMT may favor synthesis inhibition with a less pronounced false neurotransmitter effect. Conversely, higher doses might lead to a more significant initial norepinephrine release.
-
Control for Metaraminol's Effects: If feasible, include a separate experimental group treated directly with metaraminol to isolate its specific effects on your parameters of interest.
-
Pharmacokinetic Analysis: If possible, measure plasma or tissue levels of both α-MMT and metaraminol to correlate their concentrations with the observed physiological effects.
Issue 2: Inconsistent or Incomplete Catecholamine Depletion
Possible Cause 1: Inadequate Dosing or Duration of Treatment
Troubleshooting Steps:
-
Review Dosing Regimens: While specific data for α-MMT is limited, studies with the related compound AMPT in rats show that maximal catecholamine depletion occurs around 4 hours after administration.[3] Doses in the range of 200-400 mg/kg (i.p.) have been used for AMPT in rats to achieve significant catecholamine depletion.[1] It is crucial to perform a dose-response study for α-MMT in your specific experimental model.
-
Consider the Route of Administration: Intraperitoneal (i.p.) injection is a common route for rodent studies. Oral administration may lead to variability in absorption.
-
Assess Duration: The depletion of dopamine and norepinephrine may have different time courses. For AMPT, dopamine depletion can be more prolonged than that of norepinephrine.[3]
Possible Cause 2: Poor Solubility and Inaccurate Dosing
Troubleshooting Steps:
-
Proper Solubilization: α-MMT, like other tyrosine analogs, has poor water solubility at neutral pH. To prepare solutions for in vivo use, it is often necessary to dissolve it in a small amount of acid (e.g., HCl) and then adjust the pH, or use a vehicle like a suspension in methylcellulose. For in vitro studies, dissolving in DMSO followed by dilution in media is common. Always ensure the final concentration of the vehicle is not confounding.
-
Fresh Preparation: Prepare solutions fresh for each experiment to avoid degradation and precipitation.
Issue 3: Discrepancy Between Dopamine- and Norepinephrine-Mediated Effects
Possible Cause: α-MMT's metabolite, metaraminol, primarily acts on the noradrenergic system by displacing norepinephrine.[3][5] Therefore, the effects on norepinephrine-mediated pathways can be more complex than those on dopamine-mediated pathways. While dopamine levels are reduced due to synthesis inhibition, noradrenergic terminals are additionally affected by the false neurotransmitter.
Troubleshooting Steps:
-
Neurotransmitter and Metabolite Measurement: Quantify the levels of both dopamine and norepinephrine, as well as their metabolites (e.g., DOPAC, HVA for dopamine; MHPG for norepinephrine) in the relevant brain regions or tissues. This will provide a clearer picture of the differential effects.
-
Pharmacological Tools: Use selective antagonists for dopamine and adrenergic receptors to dissect the contribution of each system to the observed phenotype.
-
Brain Region Specificity: The density of dopamine and norepinephrine transporters and the turnover rate of these neurotransmitters can vary between different brain regions, potentially leading to region-specific effects of α-MMT.
III. Data Presentation
Table 1: Effects of α-Methyl-p-tyrosine (AMPT) on Catecholamine Levels in Rat Brain (as a reference for α-MMT)
| Parameter | Value | Reference |
| Time to Minimum Catecholamine Levels | 4 hours | [3] |
| Dopamine Level at Nadir (% of control) | 38% | [3] |
| Norepinephrine Level at Nadir (% of control) | 51% | [3] |
| Duration of Dopamine Depletion | ~16 hours | [3] |
| Duration of Norepinephrine Depletion | ~12 hours | [3] |
| ED50 for Dopamine Synthesis Inhibition | 0.057 mmoles/kg | [3] |
| ED50 for Norepinephrine Synthesis Inhibition | 0.117 mmoles/kg | [3] |
Note: This data is for the para-isomer (AMPT) and should be used as a guideline. It is essential to determine these parameters empirically for α-MMT in your specific experimental setup.
Table 2: Pharmacokinetic Properties of Metaraminol (the active metabolite of α-MMT)
| Parameter | Value | Reference |
| Onset of Action | 1-2 minutes | [8] |
| Duration of Action | 20-60 minutes | [8] |
| Half-life | Minutes | [8] |
| Primary Mechanism | Indirect sympathomimetic (displaces norepinephrine) | [5][9] |
| Secondary Mechanism | Direct α1-adrenergic agonist (weak) | [5][9] |
IV. Experimental Protocols
Protocol 1: In Vivo Catecholamine Depletion in Rats (General Protocol adapted from AMPT studies)
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
Acclimation: House animals in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
α-MMT Solution Preparation:
-
Weigh the required amount of α-MMT powder.
-
For intraperitoneal (i.p.) injection, α-MMT can be suspended in a vehicle such as 0.5% methylcellulose in sterile saline.
-
Alternatively, dissolve α-MMT in a minimal amount of 0.1 M HCl and then neutralize with 0.1 M NaOH to a final pH of ~6-7. Adjust the final volume with sterile saline. Note: Always prepare fresh.
-
-
Administration:
-
Administer α-MMT via i.p. injection. A starting dose in the range of 200-400 mg/kg can be used, based on data from AMPT studies.[1] A full dose-response curve should be established.
-
-
Time Course:
-
Based on AMPT data, peak catecholamine depletion is expected around 4 hours post-injection.[3] It is recommended to perform a time-course experiment (e.g., 1, 2, 4, 8, 12, 24 hours) to determine the optimal time point for your study.
-
-
Sample Collection and Analysis:
-
At the designated time point, euthanize the animals and dissect the brain regions or tissues of interest on ice.
-
Immediately freeze samples in liquid nitrogen and store at -80°C until analysis.
-
Analyze catecholamine and metabolite levels using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
V. Visualizations
References
- 1. Studies on the interrelationship between the syntheses of noradrenaline and metaraminol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 3. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. litfl.com [litfl.com]
- 9. droracle.ai [droracle.ai]
Improving the stability of alpha-Methyl-m-tyrosine solutions
Disclaimer: Detailed stability and solubility data for α-Methyl-m-tyrosine are limited in published literature. The following troubleshooting guides and frequently asked questions (FAQs) are substantially based on data for its structural isomer, α-Methyl-p-tyrosine (metyrosine). Researchers should use this information as a guideline and perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve α-Methyl-m-tyrosine?
A1: The solubility of α-Methyl-m-tyrosine, much like its para-isomer, is limited in neutral aqueous solutions. For aqueous preparations, it is recommended to dissolve the compound in water by adjusting the pH to above 9 or below 2. One specific method for the para-isomer involves adjusting the pH to 12 with 1 M NaOH and using ultrasonication to aid dissolution.[1] For organic stock solutions, DMSO is a common choice.
Q2: How should I store my α-Methyl-m-tyrosine stock solutions?
A2: Stock solutions of the related compound α-Methyl-p-tyrosine in organic solvents like DMSO are typically stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[1] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and it is advised to prepare them fresh for each experiment and not to store them for more than one day.[2]
Q3: Can I expect α-Methyl-m-tyrosine to be stable at room temperature?
A3: Based on the behavior of similar amino acid derivatives, solutions of α-Methyl-m-tyrosine are not expected to be stable at room temperature for extended periods. Degradation is likely to occur, potentially through oxidation. For any short-term storage at room temperature during an experiment, it is advisable to protect the solution from light.
Q4: Is α-Methyl-m-tyrosine sensitive to light?
Q5: What are the potential degradation pathways for α-Methyl-m-tyrosine?
A5: The exact degradation pathways for α-Methyl-m-tyrosine are not well-documented. However, similar to other tyrosine derivatives, it may be susceptible to oxidation, particularly at the phenolic hydroxyl group.[3] This can potentially lead to the formation of colored byproducts. Thermal degradation at high temperatures can lead to decarboxylation and deamination.[4]
Troubleshooting Guide
Issue 1: The α-Methyl-m-tyrosine powder is not dissolving.
| Possible Cause | Troubleshooting Step |
| Low Solubility in Neutral pH | For aqueous solutions, adjust the pH. Add a small amount of 1 M NaOH to raise the pH above 9 or 1 M HCl to lower the pH below 2. Use ultrasonication to aid dissolution.[1] |
| Insufficient Solvent Volume | Increase the volume of the solvent. Consult the solubility data to ensure you are using an appropriate concentration. |
| Inappropriate Solvent | If using an organic solvent, ensure it is of high purity and dry. For α-Methyl-p-tyrosine, DMSO is a commonly used solvent.[2] |
Issue 2: My α-Methyl-m-tyrosine solution has changed color (e.g., turned pink or brown).
| Possible Cause | Troubleshooting Step |
| Oxidation | This may indicate oxidation of the compound. Prepare fresh solutions and consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound.[2] The use of antioxidants could be explored, but their compatibility with the experimental system must be verified. |
| Contamination | Ensure all glassware and equipment are scrupulously clean. Use high-purity solvents. |
Issue 3: I am seeing precipitation in my solution after storage.
| Possible Cause | Troubleshooting Step |
| Supersaturation | The initial dissolution may have been forced (e.g., by heating), leading to a supersaturated solution that precipitates upon cooling or storage. Try preparing a more dilute solution. |
| Change in pH | If the solution was pH-adjusted, absorption of atmospheric CO2 can lower the pH of basic solutions, causing precipitation. Ensure the container is tightly sealed. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to precipitation. Aliquot stock solutions into single-use volumes.[1] |
Issue 4: I am observing a loss of biological activity in my experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of the Compound | Prepare fresh solutions for each experiment, especially for aqueous solutions.[2] Verify the storage conditions and age of your stock solution. |
| Incorrect Concentration | Re-verify the calculations for the preparation of the solution. If possible, confirm the concentration of the solution using a spectrophotometric or chromatographic method. |
Data Presentation
Table 1: Solubility and Storage Recommendations for α-Methyl-p-tyrosine (as a proxy for α-Methyl-m-tyrosine)
| Solvent System | Solubility | Storage of Stock Solution | Storage of Aqueous Working Solution | Reference |
| Water | 1.92 mg/mL (requires pH adjustment to 12 with 1 M NaOH and sonication) | Not Recommended | Prepare fresh, do not store for more than one day | [1][2] |
| PBS (pH 7.2) | Approx. 2 mg/mL | Not Recommended | Prepare fresh, do not store for more than one day | [2] |
| DMSO | Approx. 50 µg/mL | -80°C for 6 months; -20°C for 1 month | N/A | [1][2] |
| Ethanol | Approx. 50 µg/mL | -80°C for 6 months; -20°C for 1 month | N/A | [2] |
| Dimethyl formamide | Approx. 50 µg/mL | -80°C for 6 months; -20°C for 1 month | N/A | [2] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of α-Methyl-p-tyrosine (Metyrosine)
Objective: To prepare an aqueous stock solution of metyrosine, which can be adapted for α-Methyl-m-tyrosine.
Materials:
-
α-Methyl-p-tyrosine powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
1 M NaOH solution
-
Ultrasonic bath
-
Sterile 0.22 µm filter
Procedure:
-
Weigh the desired amount of α-Methyl-p-tyrosine powder.
-
Add the powder to a suitable volume of high-purity water to achieve the target concentration (e.g., for a 1.92 mg/mL solution).
-
While stirring, slowly add 1 M NaOH dropwise until the powder dissolves. Monitor the pH to ensure it reaches approximately 12.
-
Place the solution in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
For cell culture or in vivo experiments, sterilize the solution by passing it through a 0.22 µm filter.[1]
-
Use the solution immediately. Do not store.[2]
Protocol 2: General Procedure for Stability Assessment by HPLC
Objective: To outline a general method for assessing the stability of an α-Methyl-m-tyrosine solution under various stress conditions.
Materials:
-
Prepared solution of α-Methyl-m-tyrosine
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile and water with a pH modifier like formic acid or a phosphate buffer)
-
Incubators/ovens, light chamber for forced degradation studies
Procedure:
-
Method Development: Develop an HPLC method that can effectively separate the parent α-Methyl-m-tyrosine peak from any potential degradants. A typical starting point could be a C18 column with a mobile phase gradient of 0.1% formic acid in water and acetonitrile.
-
Initial Analysis (T=0): Analyze the freshly prepared α-Methyl-m-tyrosine solution to determine the initial peak area or concentration of the active compound.
-
Forced Degradation (Stress Studies):
-
Acid/Base Hydrolysis: Incubate the solution with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photostability: Expose the solution to a controlled light source (as per ICH Q1B guidelines).
-
-
Time-Point Analysis: At regular intervals during the stress studies, take aliquots of the solutions, neutralize if necessary, and analyze by HPLC.
-
Data Analysis: Compare the peak area of α-Methyl-m-tyrosine at each time point to the initial (T=0) peak area to calculate the percentage of degradation. Observe the chromatograms for the appearance of new peaks, which would indicate degradation products.
Visualizations
Caption: Catecholamine biosynthesis pathway and the inhibitory action of α-Methyl-m-tyrosine.
Caption: Workflow for troubleshooting solubility issues with α-Methyl-m-tyrosine solutions.
Caption: Logical relationships between factors affecting α-Methyl-m-tyrosine solution stability.
References
Troubleshooting unexpected results with alpha-Methyl-m-tyrosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-Methyl-m-tyrosine (α-MMT). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for α-MMT?
This compound is a competitive inhibitor of the enzyme tyrosine hydroxylase (TH).[1] TH is the rate-limiting enzyme in the biosynthesis of catecholamines, catalyzing the conversion of tyrosine to L-DOPA.[1] By inhibiting this initial step, α-MMT effectively reduces the overall synthesis of dopamine, norepinephrine, and epinephrine.
Q2: What is the difference between the L-isomer, D-isomer, and the racemic (D,L) mixture of α-MMT?
The stereochemistry of α-MMT is critical to its activity. The L-isomer, also known as metyrosine, is the pharmacologically active form that inhibits tyrosine hydroxylase. The D-isomer is considered inactive. The racemic mixture contains both isomers and may be a more cost-effective option, but the presence of the inactive D-isomer should be considered when determining effective concentrations.
Q3: How should I store and handle α-MMT?
α-MMT should be stored at -20°C for long-term stability. For short-term storage, 4°C is acceptable for up to two years. When preparing solutions, it is important to note that α-MMT has limited solubility in water.
Troubleshooting Guide
Unexpected Efficacy or Lack of Effect
Q4: I am not observing the expected decrease in catecholamine levels after α-MMT administration. What could be the cause?
Several factors could contribute to a lack of efficacy:
-
Incorrect Isomer: Ensure you are using the active L-isomer (metyrosine) or have adjusted the concentration accordingly if using a racemic mixture.
-
Insufficient Dose or Duration: The effect of α-MMT is dose-dependent. In rats, doses around 250 mg/kg are often used for significant catecholamine depletion. The maximum biochemical effect in humans is typically observed 48 to 72 hours after administration.
-
Poor Solubility/Bioavailability: α-MMT has low water solubility. Improper dissolution can lead to a lower effective dose being administered. Refer to the experimental protocols below for guidance on vehicle selection and preparation.
-
Animal Strain or Model Differences: The degree of catecholamine depletion can vary between different animal strains and experimental models. For instance, a fixed dose of α-MMT has been shown to have different effects on dopamine output in the nucleus accumbens versus the dorsal striatum in rats.[2]
Q5: My results are highly variable between experiments. What are the potential sources of this variability?
-
Inconsistent Dosing Regimen: Ensure the timing and dosage of α-MMT administration are consistent across all experimental subjects.
-
Circadian Rhythms: Catecholamine levels can fluctuate with the circadian rhythm. Conducting experiments at the same time of day can help reduce this variability.
-
Stress-Induced Effects: The administration procedure itself can be a stressor, potentially leading to an acute increase in catecholamine release. This may mask the inhibitory effects of α-MMT. One study proposed that some effects of α-MT on hypothalamic noradrenaline activity and ACTH secretion are stress-mediated and not directly related to tyrosine hydroxylase inhibition.[3]
Unexpected Analytical Results
Q6: I am observing unexpected peaks or interference in my catecholamine analysis (e.g., HPLC). What could be the issue?
A minor metabolic pathway for α-MMT can lead to the formation of α-methyldopa, α-methyldopamine, and α-methylnorepinephrine.[4][5] These metabolites are structurally similar to endogenous catecholamines and can interfere with certain analytical methods, particularly older fluorometric assays.[4][5][6]
-
Mitigation Strategy: High-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection is recommended to achieve accurate separation and quantification of endogenous catecholamines from α-MMT and its metabolites.[6]
Unexpected Behavioral or Physiological Effects
Q7: I am observing unexpected behavioral changes in my animal models that don't seem directly related to catecholamine depletion. What could be happening?
-
"False Neurotransmitter" Effect: While the primary action of α-MMT is the inhibition of catecholamine synthesis, some of its metabolites, such as alpha-methyl-m-tyramine, have been suggested to act as "false neurotransmitters".[7] A false neurotransmitter is a compound that can be taken up into presynaptic terminals and released upon neuronal stimulation, but it has a weaker effect on postsynaptic receptors compared to the endogenous neurotransmitter. This can lead to a more complex disruption of synaptic transmission than simple depletion.
-
Effects on Other Neurotransmitter Systems: While α-MMT is considered a specific inhibitor of tyrosine hydroxylase, there is some evidence to suggest it may indirectly influence other neurotransmitter systems. For example, inhibition of catecholamine synthesis with α-MMT has been shown to apparently increase serotoninergic activity in the rat brain.[7]
Quantitative Data Summary
| Parameter | Organism/Model | Dose/Concentration | Observed Effect | Reference |
| Catecholamine Synthesis Inhibition | Pheochromocytoma Patients | 1.0 - 4.0 g/day | 50-80% reduction | [1] |
| Pheochromocytoma Patients | 600 - 4,000 mg/day | 20-79% reduction in total catecholamines | [1] | |
| Dopamine Output Reduction (in vivo microdialysis) | Rat Nucleus Accumbens | 100 µM (local infusion) | Reduced to 30% of baseline | [2] |
| Rat Dorsal Striatum | 100 µM (local infusion) | Reduced to 60% of baseline | [2] | |
| Rat Nucleus Accumbens & Dorsal Striatum | 250 mg/kg (i.p.) | Identical decrease in both regions | [2] |
Experimental Protocols
In Vivo Catecholamine Depletion in Rodents
This protocol provides a general framework. Specific doses and timings may need to be optimized for your particular experimental model and research question.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
α-MMT Preparation (Vehicle Selection):
-
Due to its limited water solubility, α-MMT is often administered as a suspension.
-
Vehicle: A common vehicle is 0.9% sterile saline containing a suspending agent such as 0.5% carboxymethylcellulose or Tween 80.
-
Preparation: Weigh the desired amount of α-MMT (L-isomer) and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension. Sonication can aid in achieving a finer suspension.
-
-
Administration:
-
Route: Intraperitoneal (i.p.) injection is a common route of administration.
-
Dosage: A typical dose for significant catecholamine depletion in rats is 250 mg/kg.[2]
-
Timing: Administer α-MMT and allow sufficient time for catecholamine depletion to occur. Peak effects on synthesis inhibition can be seen within hours, but maximal depletion of stored catecholamines may take longer. Behavioral testing or tissue collection is often performed 4 to 24 hours post-injection.
-
-
Control Group: Administer the vehicle alone to a control group of animals.
-
Assessment of Catecholamine Depletion:
-
Tissue Collection: Euthanize animals at the desired time point and rapidly dissect the brain regions of interest (e.g., striatum, prefrontal cortex) on ice.
-
Sample Preparation: Homogenize the tissue in an appropriate buffer (e.g., perchloric acid) to precipitate proteins and stabilize catecholamines. Centrifuge the homogenate and collect the supernatant for analysis.
-
Analysis: Quantify dopamine, norepinephrine, and their metabolites using HPLC with electrochemical or mass spectrometric detection.
-
Visualizations
References
- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 2. Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabolism of α-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of alpha-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC for urinary catecholamines and metanephrines with alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of catecholamine synthesis with alpha-methyl-p-tyrosine apparently increases brain serotoninergic activity in the rat: no influence of previous chronic immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of alpha-Methyl-m-tyrosine
Disclaimer: The following information primarily pertains to alpha-Methyl-p-tyrosine (metyrosine) , the para-isomer of alpha-Methyl-tyrosine. The user's query specified the meta-isomer, alpha-Methyl-m-tyrosine. However, the vast majority of published research, both clinical and preclinical, focuses on the para-isomer due to its well-established role as a potent inhibitor of tyrosine hydroxylase. Information regarding the specific off-target effects and mitigation strategies for this compound is scarce. The meta-isomer is known to be a precursor to metaraminol, a sympathomimetic agent with a different pharmacological profile. This guide, therefore, addresses the off-target effects related to catecholamine synthesis inhibition, which are characteristic of alpha-Methyl-p-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of alpha-Methyl-p-tyrosine (metyrosine)?
A1: Alpha-Methyl-p-tyrosine (metyrosine) is a competitive inhibitor of the enzyme tyrosine hydroxylase.[1][2] This enzyme catalyzes the conversion of tyrosine to L-DOPA, which is the rate-limiting step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[2] By inhibiting this crucial step, metyrosine effectively reduces the overall levels of these neurotransmitters in the central nervous system and the periphery.
Q2: What are the expected on-target effects of metyrosine administration in a research setting?
A2: The primary on-target effect is a dose-dependent reduction in catecholamine levels. In preclinical models, administration of metyrosine leads to a measurable decrease in dopamine and norepinephrine concentrations in various brain regions.[3] This depletion of catecholamines is the intended pharmacological effect and is central to its use in experimental paradigms aimed at studying the role of these neurotransmitters in various physiological and behavioral processes.
Q3: What are the common "off-target" effects or side effects observed with metyrosine, and what causes them?
A3: The majority of "off-target" effects associated with metyrosine are direct consequences of its on-target mechanism—systemic catecholamine depletion. These effects are not due to binding to other receptors but rather the widespread physiological impact of reduced catecholamine signaling. Common effects include:
-
Sedation and decreased locomotor activity: This is attributed to the depletion of dopamine and norepinephrine in the central nervous system, which are crucial for arousal and motor control.[4]
-
Extrapyramidal symptoms: These movement-related side effects, such as tremors and rigidity, can occur due to the significant reduction of dopamine in motor pathways.[5]
-
Crystalluria (crystal formation in urine): Metyrosine is poorly soluble and can crystallize in the urine, potentially leading to kidney damage.[6][7]
-
Anxiety and diarrhea: These have also been reported as side effects.[6][7]
Q4: How can I minimize sedation and motor impairment in my animal models?
A4: To minimize sedation, it is crucial to perform a dose-response study to find the lowest effective dose that achieves the desired level of catecholamine depletion without causing excessive motor impairment.[8] Start with lower doses and carefully observe the animals for signs of sedation. It is also important to consider the timing of behavioral testing relative to drug administration, as the sedative effects may be most pronounced at peak drug concentration.
Q5: What is crystalluria and how can I prevent it in my experiments?
A5: Crystalluria is the formation of drug crystals in the urine, which can lead to nephrotoxicity.[6][7] To mitigate this risk, ensure that the animals have ample access to water to maintain a high urine output. This helps to keep the drug dissolved and prevents crystal formation. If crystalluria is observed, increasing fluid intake is the primary intervention.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in catecholamine depletion between subjects. | - Inconsistent drug administration (e.g., intraperitoneal injection leakage).- Differences in individual metabolism.- Inaccurate tissue dissection or sample handling. | - Ensure proper and consistent administration technique.- Increase the number of subjects per group to improve statistical power.- Standardize tissue collection and processing protocols meticulously. |
| Animals are too sedated for behavioral testing. | - The dose of metyrosine is too high.- The timing of the behavioral test coincides with peak sedative effects. | - Perform a dose-response study to identify a dose with acceptable sedative effects.[8]- Adjust the timing of the behavioral test to a point where sedative effects have diminished but catecholamine depletion is still present. |
| No significant catecholamine depletion is observed. | - The dose of metyrosine is too low.- The drug was not properly dissolved or administered.- Incorrect timing of tissue collection. | - Increase the dose of metyrosine.- Verify the solubility and stability of your drug formulation.- Ensure tissue is collected at a time point consistent with the expected peak effect of the drug. |
| Signs of animal distress (e.g., severe motor impairment, excessive weight loss). | - The dose is too high, leading to severe extrapyramidal symptoms or sedation.- Dehydration due to reduced water intake secondary to sedation. | - Immediately lower the dose or discontinue the experiment for the affected animal.- Provide supportive care, including easily accessible food and water. Consider using a more palatable hydrogel for hydration.- Re-evaluate the experimental protocol and consider a less aggressive dosing regimen. |
Data Presentation
Table 1: Dose-Dependent Effects of Alpha-Methyl-p-Tyrosine on Catecholamine Synthesis
| Dosage Range (in humans) | Reduction in Catecholamine Synthesis | Reference |
| 1.0 to 4.0 g/day | 50-80% | [6][7] |
| 600 to 3500 mg/day | Effective for controlling hypertensive episodes | [9] |
Note: Preclinical doses in rodents can vary. For example, a dose of 200 mg/kg has been used in mice to suppress hyperactivity induced by amphetamine.[10] Researchers should determine the optimal dose for their specific animal model and experimental goals.
Experimental Protocols
Protocol 1: Quantification of Brain Catecholamine Levels by HPLC
Objective: To measure the concentration of dopamine and norepinephrine in brain tissue following metyrosine administration.
Materials:
-
Brain tissue samples (e.g., striatum, prefrontal cortex)
-
Perchloric acid
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector
-
Homogenizer
-
Centrifuge
-
Internal standards (e.g., dihydroxybenzylamine)
Procedure:
-
Tissue Homogenization: Rapidly dissect the brain region of interest on ice and weigh it. Homogenize the tissue in a known volume of ice-cold 0.1 M perchloric acid containing an internal standard.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the catecholamines.
-
HPLC Analysis: Inject a filtered aliquot of the supernatant into the HPLC system.
-
Detection and Quantification: Catecholamines are separated on a reverse-phase column and detected electrochemically. The concentration of each catecholamine is determined by comparing its peak height or area to that of the internal standard and a standard curve generated with known concentrations of dopamine and norepinephrine.
Protocol 2: Assessment of Motor Coordination using the Rotarod Test
Objective: To evaluate the effect of metyrosine on motor coordination and balance, which can be indicative of extrapyramidal side effects.
Materials:
-
Rotarod apparatus for mice or rats
-
Test animals
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[11]
-
Training (optional but recommended): Train the animals on the rotarod at a constant, low speed for a set duration on the day before the test to familiarize them with the apparatus.
-
Testing:
-
Place the animal on the rotating rod.
-
Start the trial with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 rpm) over a set period (e.g., 300 seconds).[12]
-
Record the latency to fall from the rod. If an animal clings to the rod and makes a full passive rotation, this is also considered a fall.[12]
-
Conduct multiple trials with an inter-trial interval (e.g., 15 minutes).[11]
-
-
Data Analysis: Compare the latency to fall between the metyrosine-treated group and a vehicle-treated control group. A significant decrease in latency to fall in the treated group suggests impaired motor coordination.
Protocol 3: Assessment of Locomotor Activity and Anxiety-like Behavior using the Open Field Test
Objective: To measure changes in general locomotor activity (as an indicator of sedation) and anxiety-like behavior following metyrosine administration.
Materials:
-
Open field arena (a square or circular enclosure)
-
Video tracking software
-
Test animals
Procedure:
-
Acclimation: Acclimate the animals to the testing room before the test.
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 10-20 minutes).[13]
-
Record the animal's behavior using a video camera mounted above the arena.
-
-
Data Analysis: Use video tracking software to analyze the following parameters:
-
Total distance traveled: A decrease in this parameter can indicate sedation or hypoactivity.[4]
-
Time spent in the center vs. the periphery: An increase in time spent in the periphery (thigmotaxis) can be an indicator of anxiety-like behavior.
-
Rearing frequency: A decrease in vertical explorations can also suggest sedation.
-
Mandatory Visualizations
Caption: Catecholamine synthesis pathway and the inhibitory action of alpha-Methyl-p-tyrosine.
Caption: General experimental workflow for assessing metyrosine effects.
Caption: Troubleshooting decision tree for excessive sedation.
References
- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Effects of α-methyl-p-tyrosine and L-DOPA on brain self-stimulation and motor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid-reinforced operant behavior: selective suppression by alpha-methyl-para-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and pharmacologic effects of alpha-methyltyrosine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of alpha-methyl-p-tyrosine on dose-dependent mouse strain differences in locomotor activity after ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-amphetaminic mechanism of stimulant locomotor effect of modafinil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. Rotarod-Test for Mice [protocols.io]
- 13. Open field test for mice [protocols.io]
Refining Experimental Design for alpha-Methyl-m-tyrosine (α-MMT) Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving alpha-Methyl-m-tyrosine (α-MMT), also commonly known as alpha-Methyl-p-tyrosine (AMPT) or metyrosine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process in a question-and-answer format.
Q1: I am having trouble dissolving α-MMT. What is the recommended procedure for preparing a solution for in vivo studies?
A1: α-MMT has low solubility in water at neutral pH. To prepare a solution for intraperitoneal (i.p.) injection in rodents, it is common to suspend the compound in a vehicle. A widely used method is to suspend α-MMT in a 0.5% or 1% solution of carboxymethylcellulose (CMC) in sterile saline. Alternatively, for some applications, dissolving α-MMT in a minimal amount of dilute NaOH and then adjusting the pH towards neutral with HCl while stirring vigorously can be effective, but care must be taken to avoid precipitation. Always prepare fresh solutions before use to ensure stability and potency.
Q2: My animals are showing excessive sedation and hypoactivity after α-MMT administration, which is interfering with my behavioral paradigm. How can I mitigate this?
A2: Sedation and hypoactivity are known side effects of α-MMT due to the depletion of central catecholamines, particularly dopamine.[1] Consider the following strategies:
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Dose Reduction: If possible, lower the dose of α-MMT. A dose-response study may be necessary to find a concentration that effectively reduces catecholamines without causing profound behavioral disruption.[2]
-
Time-Course Optimization: The sedative effects of α-MMT have a specific time course. Behavioral testing should be scheduled at a time point where catecholamine depletion is sufficient for the study's purpose, but the acute sedative effects have subsided. This may require a pilot study to determine the optimal window.
-
Habituation: Ensure that animals are well-habituated to the testing environment before α-MMT administration. This can help to reduce stress-induced behavioral changes that might be compounded by the drug's effects.
Q3: I am not seeing the expected level of catecholamine depletion in my samples. What could be the issue?
A3: Several factors can contribute to inconsistent or lower-than-expected catecholamine depletion:
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Inadequate Dosing: Ensure that the dose of α-MMT is sufficient for the species and strain of animal being used. Doses can range from 50 mg/kg to 250 mg/kg or higher in rodents.[3]
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Timing of Sample Collection: The maximum depletion of catecholamines typically occurs several hours after α-MMT administration. The exact timing can vary, so it is crucial to collect tissues or samples at the peak of depletion for your specific experimental conditions.
-
Compound Stability: α-MMT solutions should be prepared fresh for each experiment. The stability of the compound in solution can be a factor, and using a freshly prepared suspension is recommended.
-
Analytical Method Sensitivity: Verify that your analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), is sensitive enough to detect the expected changes in catecholamine levels.[4]
Q4: Can the route of administration affect the outcome of my experiment?
A4: Yes, the route of administration can significantly impact the pharmacokinetics and efficacy of α-MMT. Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents.[1] Intracerebroventricular (i.c.v.) administration can also be used for more direct central nervous system effects, potentially requiring lower doses and reducing peripheral side effects.[5] The choice of administration route should be carefully considered based on the specific research question.
Q5: Are there any known compensatory mechanisms that could influence the results of long-term α-MMT studies?
A5: Yes, in studies involving chronic administration of α-MMT, the nervous system can exhibit compensatory responses. For instance, there can be an upregulation of postsynaptic dopamine receptors in response to prolonged dopamine depletion. This could lead to an increased sensitivity to any remaining dopamine or to dopamine agonists. Researchers should be aware of these potential adaptations when interpreting the results of long-term studies.
Data Presentation
The following tables summarize the dose-dependent and time-course effects of α-MMT on catecholamine levels in rodents from various studies.
Table 1: Dose-Dependent Depletion of Catecholamines in Rat Brain
| Dose of α-MMT (mg/kg, i.p.) | Brain Region | Dopamine Depletion (%) | Norepinephrine Depletion (%) | Reference |
| 100 | Striatum | ~40% | ~25% | [1] |
| 250 | Nucleus Accumbens | ~70% | Not Reported | [3] |
| 250 | Dorsal Striatum | ~40% | Not Reported | [3] |
Table 2: Time-Course of Dopamine Depletion in Rat Striatum following a Single Dose of α-MMT (250 mg/kg, i.p.)
| Time Post-Injection (hours) | Dopamine Level (% of Baseline) |
| 2 | ~60% |
| 4 | ~35% |
| 8 | ~45% |
| 12 | ~65% |
| 24 | ~85% |
Note: The data in these tables are compiled from multiple sources and represent approximate values. The exact depletion will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Catecholamine Depletion in Rodents
Objective: To induce a transient depletion of catecholamines in rodents for behavioral or neurochemical analysis.
Materials:
-
This compound (α-MMT) powder
-
Carboxymethylcellulose (CMC)
-
Sterile 0.9% saline
-
Sterile glass homogenizer or sonicator
-
Syringes and needles for injection (appropriate size for the animal)
-
Male Wistar rats (250-300g)
Procedure:
-
Animal Acclimation: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment to minimize stress.
-
Preparation of α-MMT Suspension:
-
Prepare a 0.5% (w/v) CMC solution by dissolving 0.5 g of CMC in 100 mL of sterile 0.9% saline. Stir until fully dissolved. This may require gentle heating.
-
Weigh the required amount of α-MMT powder to achieve the desired dose (e.g., 250 mg/kg).
-
Suspend the α-MMT powder in the 0.5% CMC solution. For example, to prepare a 25 mg/mL solution for a 10 mL/kg injection volume, suspend 250 mg of α-MMT in 10 mL of 0.5% CMC.
-
Homogenize the suspension using a sterile glass homogenizer or sonicate until a uniform, fine suspension is achieved. Prepare this suspension fresh on the day of the experiment.
-
-
Administration:
-
Gently restrain the rat.
-
Administer the α-MMT suspension via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
For control animals, administer an equivalent volume of the 0.5% CMC vehicle.
-
-
Post-Administration and Sample Collection:
-
Return the animals to their home cages and monitor for any adverse reactions.
-
For neurochemical analysis, euthanize the animals at the desired time point post-injection (e.g., 4 hours for peak dopamine depletion in the striatum).
-
Dissect the brain regions of interest on ice and immediately freeze them in liquid nitrogen or on dry ice. Store at -80°C until analysis.
-
For behavioral studies, conduct the behavioral tests at the predetermined time point after α-MMT administration.
-
Protocol 2: Analysis of Catecholamines by HPLC-ECD
Objective: To quantify the levels of dopamine and norepinephrine in brain tissue samples.
Materials:
-
Frozen brain tissue samples
-
Perchloric acid (PCA) solution (0.1 M) containing an internal standard (e.g., dihydroxybenzylamine)
-
Homogenizer or sonicator
-
Refrigerated centrifuge
-
HPLC system with an electrochemical detector (ECD)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Weigh the frozen brain tissue samples.
-
Add a known volume of ice-cold 0.1 M PCA with the internal standard to the tissue.
-
Homogenize the tissue on ice until fully disrupted.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.
-
Collect the supernatant, which contains the catecholamines.
-
-
HPLC-ECD Analysis:
-
Inject a known volume of the supernatant into the HPLC system.
-
Separate the catecholamines using a C18 reverse-phase column with an appropriate mobile phase (e.g., a phosphate buffer with an ion-pairing agent and methanol).
-
Detect the catecholamines using an electrochemical detector set at an appropriate oxidative potential.
-
-
Quantification:
-
Identify and quantify the peaks for dopamine and norepinephrine based on their retention times and peak areas relative to the internal standard and a standard curve generated from known concentrations of the catecholamines.
-
Mandatory Visualization
Caption: Inhibition of Catecholamine Synthesis by α-MMT.
References
- 1. Effects of α-methyl-p-tyrosine and L-DOPA on brain self-stimulation and motor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jasco-global.com [jasco-global.com]
- 5. Effects of the administration of a-methyl-p-tyrosine on the striatal dopamine increase and the behavioral motor disturbances in rats exposed to high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing compensatory mechanisms to alpha-Methyl-m-tyrosine
Welcome to the technical support center for researchers utilizing alpha-Methyl-m-tyrosine (α-MMT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments, with a focus on potential compensatory mechanisms that can influence your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems and unexpected outcomes in a question-and-answer format.
Question 1: Why is the catecholamine-depleting effect of my chronic α-MMT treatment diminishing over time?
Answer: A reduction in the efficacy of chronic α-MMT treatment is a common observation and often points to a compensatory upregulation of the rate-limiting enzyme in catecholamine synthesis, tyrosine hydroxylase (TH). The organism attempts to overcome the pharmacological blockade by synthesizing more of the enzyme.
-
Mechanism: Continuous inhibition of TH by α-MMT reduces the negative feedback signal normally exerted by dopamine (DA) and norepinephrine (NE). This can lead to increased transcription of the TH gene and synthesis of new enzyme protein, partially restoring the capacity for catecholamine production.
-
Troubleshooting Steps:
-
Verify Depletion: Ensure your analytical methods are sensitive enough to detect subtle changes. Re-validate your tissue extraction and HPLC-ECD protocols.
-
Time-Course Study: If not already done, perform a time-course experiment to map the onset and magnitude of this tolerance. This will help in selecting optimal treatment durations for future experiments.
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Measure TH Expression: Quantify TH protein levels (via Western Blot) or mRNA levels (via qPCR) in your target tissue from control and α-MMT treated groups to confirm upregulation.
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Dosing Regimen Adjustment: Consider an intermittent or escalating dosing schedule, although this may introduce other variables.
-
Question 2: After α-MMT treatment, my study animals show an exaggerated behavioral or physiological response to a dopamine/norepinephrine agonist. What's happening?
Answer: This phenomenon is a classic example of receptor supersensitivity. Chronic reduction in the amount of neurotransmitter available in the synapse causes the postsynaptic neuron to increase its sensitivity to maintain homeostasis.
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Mechanism: With less DA or NE being released, postsynaptic cells may increase the number of their DA/NE receptors on the cell surface or enhance the downstream signaling efficiency of existing receptors. When an agonist is then introduced, it encounters a larger-than-normal population of receptors, leading to an amplified response. This has been hypothesized in conditions where catecholamine depletion is a factor[1].
-
Troubleshooting Steps:
-
Receptor Binding Assays: Conduct radioligand binding studies on tissue from your experimental animals to quantify the density of relevant dopamine (e.g., D1, D2) or adrenergic (e.g., α1, β1) receptors. An increase in Bmax (maximum binding capacity) would confirm upregulation.
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Dose-Response Curve: Generate a full dose-response curve for the agonist in both control and α-MMT-treated groups. A leftward shift in the curve for the treated group indicates increased sensitivity.
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Washout Period: Be mindful of the timing of your agonist challenge relative to the last α-MMT dose. The effects of α-MMT can persist for 72-96 hours after administration ceases[2]. Ensure your timeline is consistent across experiments.
-
Question 3: I am observing unexpected systemic effects, like changes in blood pressure, that don't seem directly related to central catecholamine depletion. What is the cause?
Answer: These effects are likely due to the secondary mechanism of α-MMT, which involves its conversion to a "false neurotransmitter."
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Mechanism: α-MMT is metabolized into metaraminol. Neurons take up metaraminol and package it into synaptic vesicles, displacing endogenous norepinephrine[3][4][5]. While metaraminol can act as a weak agonist at adrenergic receptors, it is significantly less potent than norepinephrine. Its release upon neuronal firing results in a blunted postsynaptic signal. Initially, the displacement of norepinephrine can cause a transient increase in its synaptic concentration, but the long-term effect is the replacement of the potent native neurotransmitter with a weaker substitute[3][6].
-
Troubleshooting Steps:
-
Monitor Peripheral Readouts: Systematically measure cardiovascular parameters (e.g., blood pressure, heart rate) alongside your central readouts to characterize the full physiological response to α-MMT.
-
Consider the Metabolite: When analyzing tissue, consider methods that can also detect and quantify metaraminol to correlate its presence with the observed effects.
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Control for Peripheral Effects: If you are interested only in central effects, consider localized administration techniques (e.g., intracerebroventricular injection) if feasible for your model, though this presents its own technical challenges.
-
Data Presentation: Effects of Catecholamine Synthesis Inhibition
The following table summarizes typical quantitative effects of tyrosine hydroxylase inhibitors, like α-methyl-p-tyrosine (AMPT), which is structurally and functionally similar to α-MMT. These values can serve as a baseline for expected outcomes in your experiments.
| Compound | Dosage/Time | Species/Tissue | Analyte | Percent Change from Control | Reference(s) |
| α-Methyl-p-tyrosine (AMPT) | 600-4000 mg/day | Human (Pheochromocytoma) | Total Urinary Catecholamines | ↓ 20% to 79% | [2] |
| α-Methyl-p-tyrosine (AMPT) | 1-4 g/day | Human | Catecholamine Biosynthesis | ↓ 35% to 80% | [7] |
| α-Methyl-m-tyrosine (α-MMT) | Daily, E13 to E20 | Fetal Rat (Hypothalamus) | Norepinephrine & Epinephrine | ↓ >50% | [8] |
| α-Methyl-m-tyrosine (α-MMT) | Daily, P2 to P10 | Neonatal Rat (Hypothalamus) | Dopamine | No significant change | [8] |
| 6-Hydroxydopamine (Chemical Denervation) | 450 mg/kg over 20 days | Guinea Pig (Myocardium) | Norepinephrine | ↓ ~89% | [9] |
Visualized Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental logic discussed.
Experimental Protocols
Protocol: Quantification of Brain Catecholamines and Metabolites using HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for quantifying catecholamines (Norepinephrine, Epinephrine, Dopamine) and their metabolites.[10][11][12]
1. Materials and Reagents:
-
Dissection tools, sonicator, and refrigerated centrifuge.
-
Perchloric acid (0.1 M) with 0.05% EDTA.
-
Internal Standard (e.g., dihydroxybenzylamine - DHBA).
-
Mobile Phase: Specific composition depends on the column and system, but generally includes a buffer (e.g., sodium phosphate), ion-pairing agent (e.g., octanesulfonic acid), an organic modifier (e.g., methanol), and EDTA, adjusted to an acidic pH (e.g., pH 3.0).
-
HPLC system equipped with a C18 reverse-phase column and an electrochemical detector with a glassy carbon working electrode.[12]
-
Catecholamine and metabolite standards.
2. Sample Preparation (Brain Tissue):
-
Rapidly dissect the brain region of interest (e.g., striatum, hypothalamus) on an ice-cold surface.
-
Record the wet weight of the tissue sample.
-
Homogenize the tissue in a known volume of ice-cold 0.1 M perchloric acid containing the internal standard (e.g., 20 volumes of acid per weight of tissue).
-
Sonicate the homogenate briefly to ensure complete cell lysis.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully collect the supernatant, which contains the catecholamines and metabolites.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
The sample is now ready for injection into the HPLC system.
3. HPLC-ECD Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the detector.
-
Create a standard curve by injecting known concentrations of norepinephrine, dopamine, their metabolites, and the internal standard.
-
Inject a fixed volume of the prepared tissue sample onto the column.
-
The compounds will separate based on their affinity for the stationary phase and will be detected by the electrochemical detector as they elute. The detector is set to an oxidizing potential that is optimal for the catecholamines (e.g., +0.7 V).[12]
-
Record the chromatograms. The retention time identifies each compound, and the peak area is proportional to its concentration.
4. Data Analysis:
-
For each sample, calculate the peak area ratio of each analyte to the internal standard.
-
Use the standard curve to determine the concentration of each analyte in the sample based on its peak area ratio.
-
Normalize the concentration to the initial wet weight of the tissue (e.g., express as ng/mg of tissue).
-
Perform statistical analysis to compare concentrations between experimental groups (e.g., vehicle vs. α-MMT treated).
References
- 1. researchgate.net [researchgate.net]
- 2. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. karger.com [karger.com]
- 6. False neurotransmitter - Wikipedia [en.wikipedia.org]
- 7. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacological model of catecholamine depletion in the hypothalamus of fetal and neonatal rats and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of myocardial catecholamine depletion on cellular electrophysiology and arrhythmias during ischaemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jasco-global.com [jasco-global.com]
- 11. HPLC-ED determination of catecholamines and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of alpha-Methyl-m-tyrosine
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of alpha-Methyl-m-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term stability of solid this compound, it is recommended to store the compound at -20°C.[1][2] When stored under these conditions, the product is expected to be stable for several years.
Q2: How should I store solutions of this compound?
For long-term storage of this compound in solvent, it is best to prepare aliquots and store them at -80°C. This minimizes degradation from repeated freeze-thaw cycles. For shorter-term storage (up to one month), -20°C is also acceptable.
Q3: What solvents are suitable for dissolving this compound?
Based on data for its structural isomer, alpha-Methyl-p-tyrosine, it has limited solubility in water and organic solvents like ethanol and DMSO.[3] Solubility in aqueous buffers can be pH-dependent.
Q4: Is this compound sensitive to light or moisture?
While specific data on the light sensitivity of this compound is limited, it is good laboratory practice to store it in a tightly sealed container, protected from light. Some sources suggest keeping the compound away from moisture.
Q5: What is the expected appearance of solid this compound?
Solid this compound is typically an off-white powder.[4] Any significant deviation from this appearance could indicate potential degradation or impurity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid Compound (e.g., yellowing or browning) | Oxidation or degradation due to improper storage (exposure to air, light, or high temperatures). | - Discard the product if discoloration is significant, as it may impact experimental results.- If the discoloration is minor, test a small amount to see if it performs as expected in a non-critical experiment.- Ensure the container is tightly sealed and stored at -20°C, protected from light. |
| Precipitation in a Frozen Stock Solution Upon Thawing | The compound may have come out of solution during the freezing process. The solvent may not be optimal for the stored concentration. | - Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate.- If the precipitate does not redissolve, it may be a sign of degradation. Consider preparing a fresh solution.- For future preparations, consider using a different solvent or a lower concentration. |
| Loss of Biological Activity in Experiments | Degradation of the compound due to improper storage, repeated freeze-thaw cycles, or prolonged storage in solution. | - Prepare a fresh stock solution from solid material that has been properly stored.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- If using a new batch of the compound, perform a quality control experiment to verify its activity. |
| Inconsistent Experimental Results | Variability in the concentration of the working solution, or degradation of the compound. | - Ensure accurate and consistent preparation of working solutions from the stock.- Use freshly prepared working solutions for each experiment.- Verify the stability of the compound in the specific experimental buffer and conditions. |
Quantitative Data Summary
| Parameter | Recommended Condition | Duration of Stability |
| Storage of Solid | -20°C | Several years |
| Long-term Storage of Solution | -80°C | Up to 6 months |
| Short-term Storage of Solution | -20°C | Up to 1 month |
Note: Stability data is primarily based on the structural isomer, alpha-Methyl-p-tyrosine, and should be used as a guideline. It is recommended to perform stability tests for specific experimental conditions.
Experimental Protocols & Workflows
Workflow for Handling and Storage of this compound
Caption: Recommended workflow for receiving, storing, and preparing this compound for experimental use.
Troubleshooting Logic for a Compromised Sample
References
Validation & Comparative
A Comparative Analysis of Alpha-Methyl-p-tyrosine and Metaraminol: Mechanisms and Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alpha-Methyl-p-tyrosine (as metyrosine) and metaraminol, two pharmacologically active compounds with opposing effects on the sympathetic nervous system. While alpha-methyl-p-tyrosine acts as an inhibitor of catecholamine synthesis, metaraminol is a sympathomimetic agent. This document details their mechanisms of action, presents quantitative data from experimental studies, and provides relevant experimental protocols to support further research and development.
Introduction
Alpha-methyl-p-tyrosine, clinically known as metyrosine, is a competitive inhibitor of the enzyme tyrosine hydroxylase, the rate-limiting step in the biosynthesis of catecholamines.[1] This inhibition leads to a reduction in the levels of dopamine, norepinephrine, and epinephrine. Consequently, it is primarily used in the management of pheochromocytoma, a neuroendocrine tumor characterized by excessive catecholamine production.[1]
In contrast, metaraminol is a sympathomimetic amine that functions as a potent vasopressor.[2][3] Its primary clinical application is in the prevention and treatment of acute hypotension, particularly in the context of anesthesia.[3] Metaraminol exerts its effects through both direct and indirect actions on the adrenergic system.[1][2]
Mechanism of Action
The fundamental difference between these two compounds lies in their opposing mechanisms of action at the cellular and systemic levels.
Alpha-Methyl-p-tyrosine (Metyrosine): Metyrosine acts as a competitive inhibitor of tyrosine hydroxylase. By binding to the active site of this enzyme, it prevents the conversion of tyrosine to L-DOPA, which is the precursor for all catecholamines.[4] This leads to a dose-dependent decrease in the synthesis and, consequently, the systemic levels of dopamine, norepinephrine, and epinephrine.
Metaraminol: Metaraminol has a dual mechanism of action. It directly stimulates alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and an increase in peripheral resistance.[1][2] Additionally, it has an indirect effect by promoting the release of norepinephrine from sympathetic nerve terminals.[1] While it has some mild beta-1 adrenergic activity, its predominant effects are alpha-1 mediated.[1][2]
Signaling Pathways and Experimental Workflow
To visualize the distinct molecular actions and a potential experimental setup for comparison, the following diagrams are provided.
Caption: Catecholamine synthesis pathway and the inhibitory action of Metyrosine.
Caption: Direct signaling pathway of Metaraminol via the α1-adrenergic receptor.
Caption: A generalized experimental workflow for comparing the hemodynamic effects.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for alpha-methyl-p-tyrosine (metyrosine) and metaraminol based on available experimental data.
Table 1: Pharmacodynamic and Pharmacokinetic Parameters
| Parameter | Alpha-Methyl-p-tyrosine (Metyrosine) | Metaraminol |
| Primary Effect | Inhibition of catecholamine synthesis | Vasoconstriction, increased blood pressure |
| Onset of Action | Several hours[5] | 1-2 minutes (IV)[2][6] |
| Peak Effect | 48-72 hours[1] | 10 minutes (IV)[2] |
| Duration of Action | Catecholamine levels return to normal 72-96 hours after discontinuation[1] | 20-60 minutes[2][6] |
| Metabolism | Primarily excreted unchanged in urine[7] | Not extensively metabolized[6] |
Table 2: Clinical and Experimental Dosage and Effects
| Parameter | Alpha-Methyl-p-tyrosine (Metyrosine) | Metaraminol |
| Typical Dosage | 1-4 g/day , orally, in divided doses[8][9] | IV Bolus: 0.5-2 mg; IV Infusion: 0.5-10 mg/hr[6] |
| Effect on Catecholamines | 20-80% reduction in total catecholamines[1][9][10] | Indirectly causes release of norepinephrine[1] |
| Hemodynamic Effects | Reduction in blood pressure and heart rate in patients with pheochromocytoma[9] | Increased systolic and diastolic blood pressure, reflex bradycardia may occur[2][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are outlines of typical experimental protocols for the administration of metyrosine and metaraminol.
Protocol 1: Preoperative Administration of Metyrosine in Pheochromocytoma
-
Objective: To reduce catecholamine synthesis prior to surgical resection of a pheochromocytoma.
-
Procedure:
-
Patient enrollment following diagnosis of pheochromocytoma.
-
Initiate metyrosine treatment at a starting dose of 250 mg orally every 6 hours.[8]
-
Gradually increase the daily dose by 250-500 mg every 2-3 days, based on patient tolerance and clinical response.[8]
-
Monitor blood pressure, heart rate, and symptoms of catecholamine excess daily.
-
Collect 24-hour urine samples for measurement of catecholamines and their metabolites (e.g., metanephrines and vanillylmandelic acid) at baseline and periodically during treatment to assess the degree of inhibition.[8]
-
Titrate the dose to a maximum of 4 g/day , aiming for a significant reduction in urinary catecholamine levels.[8]
-
Continue treatment up to the day of surgery.[8]
-
Protocol 2: Intravenous Infusion of Metaraminol for Acute Hypotension
-
Objective: To restore and maintain mean arterial pressure (MAP) in a state of acute hypotension.
-
Procedure:
-
Establish intravenous access in a large vein.[11]
-
For bolus administration, dilute 10 mg of metaraminol in a compatible solution (e.g., 0.9% saline) to a final concentration of 0.5 mg/mL.[12] Administer 0.5-2 mg as an initial bolus.[6]
-
For continuous infusion, dilute 20 mg of metaraminol in 40 mL of 0.9% saline or 5% glucose to a final concentration of 0.5 mg/mL.[11][13]
-
Initiate the infusion at a rate of 0.5-2 mg/hr and titrate to achieve the target MAP (e.g., >65 mmHg).[14]
-
Continuously monitor blood pressure, preferably via an arterial line, and heart rate.[13]
-
Adjust the infusion rate as needed to maintain hemodynamic stability.
-
Wean the infusion gradually once the underlying cause of hypotension is addressed and the patient is stable.[11][12]
-
Conclusion
Alpha-methyl-p-tyrosine (metyrosine) and metaraminol represent two distinct pharmacological approaches to modulating the sympathetic nervous system. Metyrosine acts as a fundamental inhibitor of catecholamine production, making it a valuable tool in conditions of catecholamine excess. In contrast, metaraminol provides rapid and potent sympathomimetic effects, crucial for the management of acute hypotensive states. The data and protocols presented in this guide offer a foundation for researchers and clinicians to understand and further investigate the comparative effects and potential applications of these two compounds.
References
- 1. droracle.ai [droracle.ai]
- 2. litfl.com [litfl.com]
- 3. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 4. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. [Comparative studies on the hypotensive action of alpha-methyldopa and alpha-methyl-m-tyrosine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 12. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 13. cardiffcriticalcare.co.uk [cardiffcriticalcare.co.uk]
- 14. ambulance.qld.gov.au [ambulance.qld.gov.au]
A Comparative Analysis of Alpha-Methyl-m-tyrosine and Reserpine: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological agents that modulate catecholamine neurotransmission is paramount. This guide provides a detailed comparative analysis of alpha-Methyl-m-tyrosine and reserpine, two potent depleters of catecholamines that operate through distinct mechanisms. We present a synthesis of their pharmacological profiles, quantitative data on their effects, and detailed experimental protocols to support further investigation.
At a Glance: Key Differences
| Feature | This compound (and its isomers) | Reserpine |
| Primary Target | Tyrosine Hydroxylase (TH) | Vesicular Monoamine Transporter (VMAT) |
| Mechanism of Action | Competitive inhibition of catecholamine synthesis | Irreversible blockade of monoamine storage |
| Neurotransmitters Affected | Dopamine, Norepinephrine, Epinephrine | Dopamine, Norepinephrine, Serotonin, Histamine |
| Onset of Action | Slower, dependent on neurotransmitter turnover | Rapid onset of action |
| Reversibility | Reversible upon drug withdrawal | Irreversible; recovery requires synthesis of new VMAT |
| Clinical Applications | Primarily for pheochromocytoma | Previously used for hypertension and psychosis (largely discontinued due to side effects) |
Introduction
This compound and reserpine are both powerful tools in neuropharmacology for inducing catecholamine depletion. However, their divergent mechanisms of action result in different pharmacological profiles and experimental applications. This compound, and more commonly its structural isomer alpha-Methyl-p-tyrosine (AMPT), acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.[1][2] This leads to a gradual reduction in the synthesis of dopamine, norepinephrine, and epinephrine.[1] In contrast, reserpine is an irreversible inhibitor of the vesicular monoamine transporter (VMAT), a protein responsible for packaging monoamines into synaptic vesicles.[3][4] This blockade leads to the cytosolic degradation of dopamine, norepinephrine, serotonin, and histamine, causing a rapid and profound depletion of these neurotransmitters.[4]
Quantitative Comparison
The following tables summarize key quantitative parameters for alpha-Methyl-p-tyrosine (as a proxy for this compound due to the extensive available data) and reserpine.
Table 1: Inhibitory Potency
| Compound | Target | Inhibition Constant (Ki) | IC50 | Species/System |
| alpha-Methyl-p-tyrosine | Tyrosine Hydroxylase | ~2 µM | - | Rat striatal homogenates |
| Reserpine | VMAT2 | ~0.5-1 nM | ~30 nM | Bovine chromaffin granules |
Table 2: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | alpha-Methyl-p-tyrosine | Reserpine |
| Bioavailability | Well absorbed orally | Variable |
| Half-life | 3.4 - 3.7 hours | Biphasic: ~4.5 h and ~11.3 h |
| Time to Peak Effect | 48-72 hours[1] | 2-6 hours |
| Duration of Action | Effects persist for 2-3 days[5] | Long-lasting due to irreversible VMAT inhibition |
| Catecholamine Depletion | 40-80% reduction in total catecholamines with 1-4 g/day [5] | Profound depletion of brain catecholamines (>90%) |
Mechanism of Action: A Visual Representation
The distinct mechanisms of alpha-Methyl-tyrosine and reserpine are illustrated in the following signaling pathway diagrams.
A Note on Isomers: this compound vs. Alpha-Methyl-p-tyrosine
While this guide focuses on this compound as requested, it is important to note that the vast majority of published research has been conducted on its isomer, alpha-Methyl-p-tyrosine (AMPT), also known as metyrosine.[1][6] The primary difference between these molecules is the position of the hydroxyl group on the phenyl ring. While both are known to inhibit tyrosine hydroxylase, the potency and pharmacokinetic profiles may differ. Due to the limited availability of specific quantitative data for the meta isomer, the data presented here for alpha-Methyl-tyrosine is largely based on studies of the para isomer. Researchers should exercise caution when extrapolating these findings and consider conducting direct comparative studies if the specific properties of the meta isomer are critical to their research.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research in this area.
In Vitro Tyrosine Hydroxylase Activity Assay (Spectrophotometric)
This protocol describes a method to determine the inhibitory effect of this compound on tyrosine hydroxylase activity.
Workflow:
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of purified tyrosine hydroxylase in a suitable buffer.
-
Prepare stock solutions of L-tyrosine, Fe(NH4)2(SO4)2, (6R)-BH4, and catalase in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent and create a dilution series.
-
-
Enzyme Inhibition:
-
In a microcentrifuge tube, combine the tyrosine hydroxylase enzyme solution with each concentration of the this compound dilution series. Include a control with no inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate and cofactor mix (L-tyrosine, Fe(NH4)2(SO4)2, (6R)-BH4, catalase) to the enzyme-inhibitor mixture.
-
Incubate the reaction for 20 minutes at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding a final concentration of 0.1 M perchloric acid.
-
-
Quantification of L-DOPA:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for L-DOPA content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[7]
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vitro VMAT Inhibition Assay ([³H]-dihydrotetrabenazine Binding)
This protocol outlines a method to determine the binding affinity of reserpine to VMAT2.
Workflow:
Detailed Steps:
-
Vesicle Preparation:
-
Homogenize rat striatal tissue in a sucrose buffer and perform differential centrifugation to isolate a crude synaptic vesicle fraction.
-
-
Binding Assay:
-
In a 96-well plate, incubate the vesicle membranes with a fixed concentration of [³H]-dihydrotetrabenazine and a range of concentrations of reserpine.
-
Include wells for total binding (no competitor) and non-specific binding (excess cold tetrabenazine).
-
Incubate at room temperature for 1 hour.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki of reserpine using competitive binding analysis software.
-
In Vivo Catecholamine Depletion and Measurement
This protocol describes a method to compare the time course of catecholamine depletion induced by alpha-Methyl-p-tyrosine and reserpine in rodent brain tissue.
Workflow:
Detailed Steps:
-
Animal Dosing:
-
Divide animals into three groups: vehicle control, alpha-Methyl-p-tyrosine, and reserpine.
-
Administer the compounds via an appropriate route (e.g., intraperitoneal injection).
-
-
Time Course and Tissue Collection:
-
At predetermined time points (e.g., 2, 6, 24, 48, 72 hours) post-injection, euthanize a subset of animals from each group.
-
Rapidly extract the brains and dissect the regions of interest (e.g., striatum, prefrontal cortex) on ice.
-
-
Sample Preparation:
-
Immediately homogenize the tissue samples in a solution of 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).
-
Centrifuge the homogenates at high speed to pellet proteins.
-
-
Catecholamine Quantification:
-
Filter the supernatant and inject it into an HPLC-ECD system.[7][8]
-
Separate catecholamines using a reverse-phase C18 column and detect them electrochemically.
-
Quantify the concentrations of dopamine and norepinephrine by comparing peak areas to a standard curve.
-
Plot the time course of catecholamine depletion for each drug.
-
Conclusion
This compound and reserpine are both effective at depleting catecholamines, but their distinct mechanisms of action are critical considerations for experimental design and interpretation. Alpha-Methyl-tyrosine offers a reversible and specific inhibition of catecholamine synthesis, making it a valuable tool for studying the consequences of reduced catecholamine production. Reserpine, with its irreversible blockade of VMAT, provides a model of profound and widespread monoamine depletion. The choice between these two agents will depend on the specific research question, the desired time course of depletion, and the neurotransmitter systems of interest. This guide provides the foundational knowledge and experimental frameworks to aid researchers in making informed decisions for their studies in neuropharmacology and drug development.
References
- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 2. turkjps.org [turkjps.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 8. Research Portal [scholarship.miami.edu]
Comparative Analysis of Tyrosine Hydroxylase Inhibitors: α-Methyl-m-tyrosine vs. α-Methyl-p-tyrosine (AMPT)
A detailed examination of the available scientific literature reveals a significant disparity in the pharmacological characterization of alpha-Methyl-m-tyrosine (α-MMT) compared to its well-studied isomer, alpha-Methyl-p-tyrosine (AMPT). While AMPT is a well-documented competitive inhibitor of tyrosine hydroxylase, the primary enzyme in the catecholamine biosynthesis pathway, a conclusive, data-supported determination of whether α-MMT is a more specific inhibitor is not possible based on current publicly available research.
This guide provides a comprehensive comparison based on the existing data, highlighting the established profile of AMPT and noting the significant gaps in our understanding of α-MMT.
Introduction to Tyrosine Hydroxylase and its Inhibition
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine.[1] By catalyzing the conversion of L-tyrosine to L-DOPA, TH plays a crucial role in a multitude of physiological processes, including motor control, mood regulation, and the "fight-or-flight" response.[1][2] Inhibition of this enzyme is a therapeutic strategy for conditions characterized by excessive catecholamine production, such as pheochromocytoma.[2][3]
AMPT, also known as metyrosine, is a synthetic analog of tyrosine that acts as a competitive inhibitor of tyrosine hydroxylase.[2] It is used clinically to reduce catecholamine levels in patients with pheochromocytoma, thereby managing symptoms like hypertension.[2][3] The core of this guide's inquiry is whether the positional isomer, α-MMT, offers a more specific inhibition of this critical enzyme.
Mechanism of Action: A Tale of Two Isomers
Alpha-Methyl-p-tyrosine (AMPT): As a competitive inhibitor, AMPT vies with the natural substrate, L-tyrosine, for binding to the active site of tyrosine hydroxylase.[2] This competition effectively reduces the rate of L-DOPA synthesis, leading to a decrease in the overall production of dopamine, norepinephrine, and epinephrine.[4]
This compound (α-MMT): There is a notable absence of detailed studies in the accessible scientific literature that definitively characterize the mechanism of action of α-MMT on tyrosine hydroxylase. While its structural similarity to tyrosine suggests a potential for interaction with the enzyme, without experimental data, its inhibitory activity and mechanism remain speculative.
Comparative Efficacy and Potency: The Data Deficit for α-MMT
A quantitative comparison of the inhibitory potency of α-MMT and AMPT is hampered by the lack of available data for α-MMT. For a direct comparison, key pharmacodynamic parameters such as the inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are essential.
| Inhibitor | Target | Kᵢ (Inhibitory Constant) | IC₅₀ (Half-Maximal Inhibitory Concentration) |
| α-Methyl-p-tyrosine (AMPT) | Tyrosine Hydroxylase | Data not available in searched literature | Data not available in searched literature |
| α-Methyl-m-tyrosine (α-MMT) | Tyrosine Hydroxylase | No available data | No available data |
Note: While the precise Kᵢ and IC₅₀ values for AMPT were not found in the immediate search results, its potency as a tyrosine hydroxylase inhibitor is well-established through extensive clinical and preclinical research.
In vivo studies have demonstrated that AMPT can significantly reduce catecholamine synthesis. Doses ranging from 600 to 4,000 mg per day in patients with pheochromocytoma have been shown to cause a 20% to 79% reduction in total catecholamines.[4]
Specificity and Off-Target Effects
Specificity of a drug refers to its ability to interact with its intended target with minimal interaction with other molecules in the body, thereby reducing the likelihood of side effects.
AMPT: The primary mechanism of AMPT is the inhibition of tyrosine hydroxylase. However, by depleting catecholamines, it can lead to a range of side effects, including sedation, depression, and extrapyramidal symptoms, which are indicative of its systemic effects on the central nervous system.[3]
α-MMT: Without pharmacological studies, it is impossible to assess the specificity and potential off-target effects of α-MMT. Determining whether it interacts with other enzymes or receptors is crucial to understanding its overall safety and therapeutic profile.
Visualizing the Catecholamine Biosynthesis Pathway and Inhibition
The following diagram illustrates the catecholamine synthesis pathway and the established point of inhibition by AMPT. The potential, yet unconfirmed, site of action for α-MMT is also indicated.
References
A Researcher's Guide to Replicating Studies with alpha-Methyl-p-tyrosine: A Comparative Analysis
For researchers in neuroscience and drug development, the precise modulation of catecholamine synthesis is a critical experimental tool. alpha-Methyl-p-tyrosine (AMPT), a competitive inhibitor of tyrosine hydroxylase, has long been a staple compound for achieving this effect. This guide provides a comprehensive comparison of AMPT with other tyrosine hydroxylase inhibitors, supported by experimental data and detailed protocols to facilitate the replication of key studies in this field.
Comparative Performance of Tyrosine Hydroxylase Inhibitors
The primary mechanism of action for alpha-Methyl-p-tyrosine is the competitive inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[1] By competing with the endogenous substrate, L-tyrosine, AMPT effectively reduces the production of these crucial neurotransmitters.[2] The inhibitory potency of AMPT and its alternatives can be quantified by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki).
| Inhibitor | Type | Target Enzyme | Inhibitory Activity | Reference(s) |
| alpha-Methyl-p-tyrosine (Metyrosine) | Tyrosine Analog | Tyrosine Hydroxylase | Potent competitive inhibitor | [3] |
| 3-Iodo-L-tyrosine | Tyrosine Analog | Tyrosine Hydroxylase | 60-70% inhibition at 10µM; 100% inhibition at 100µM | [3] |
| U-0521 | Competitive Inhibitor | Tyrosine Hydroxylase & COMT | IC50: 1 µM | [3] |
| Apomorphine | Catecholaminergic Agonist | Tyrosine Hydroxylase | IC50: 0.1-1 µM (cofactor dependent) | [3] |
| N-Methyl-L-tyrosine | Tyrosine Derivative | Tyrosine Hydroxylase | Competitive inhibitor | [4] |
Signaling Pathway and Experimental Workflow Visualizations
To understand the context of these inhibitors, it is crucial to visualize the catecholamine biosynthesis pathway and the experimental workflows used to study them.
Detailed Experimental Protocols
In Vitro Tyrosine Hydroxylase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against tyrosine hydroxylase.
Materials:
-
Purified tyrosine hydroxylase enzyme
-
L-Tyrosine (substrate)
-
alpha-Methyl-p-tyrosine or other inhibitors
-
Reaction buffer (e.g., MES buffer)
-
Cofactor (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin - BH4)
-
Catalase
-
Dithiothreitol (DTT)
-
Perchloric acid (for reaction termination)
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection or scintillation counter if using radiolabeled substrate.
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing the buffer, catalase, DTT, and the cofactor BH4.
-
Enzyme and Inhibitor Incubation: Add the purified tyrosine hydroxylase enzyme to the reaction mixture. Then, add varying concentrations of the test inhibitor (e.g., alpha-Methyl-p-tyrosine) or a vehicle control. Incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, L-tyrosine (if using a radiolabeled substrate like L-[3,5-³H]-tyrosine, this would be added here).
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Product Quantification:
-
HPLC Method: Centrifuge the terminated reaction, filter the supernatant, and inject it into an HPLC system to separate and quantify the L-DOPA produced.
-
Radiometric Method: If using [³H]-tyrosine, the product ³H₂O is separated from the unreacted substrate (e.g., using activated charcoal to bind the tyrosine). The radioactivity of the supernatant is then measured using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Microdialysis for Catecholamine Measurement in Rat Brain
This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the striatum of freely moving rats following administration of alpha-Methyl-p-tyrosine.
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
alpha-Methyl-p-tyrosine
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection
Procedure:
-
Surgical Implantation of Microdialysis Probe: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or dorsal striatum).
-
Recovery: Allow the animal to recover from surgery for a minimum of 24 hours.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: Administer alpha-Methyl-p-tyrosine either systemically (e.g., 250 mg/kg, intraperitoneally) or locally through the microdialysis probe (e.g., 100 µM in the perfusate).
-
Post-treatment Collection: Continue to collect dialysate samples for several hours to monitor the effect of the drug on dopamine levels.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentration of dopamine and its metabolites.
-
Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels for each animal.
PC12 Cell Culture Protocol for Catecholamine Synthesis Inhibition
PC12 cells, derived from a rat pheochromocytoma, are a common in vitro model for studying catecholamine synthesis and release.[5][6]
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)
-
alpha-Methyl-p-tyrosine
-
96-well cell culture plates
-
Lysis buffer or perchloric acid
-
HPLC system with electrochemical detection or ELISA kits for catecholamine measurement
Procedure:
-
Cell Plating: Seed PC12 cells in 96-well plates at a desired density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare different concentrations of alpha-Methyl-p-tyrosine in the cell culture medium. Replace the existing medium with the medium containing the inhibitor or a vehicle control.
-
Incubation: Incubate the cells with the inhibitor for a specific duration (e.g., 24 hours).
-
Sample Collection:
-
Extracellular Catecholamines: Collect the cell culture medium.
-
Intracellular Catecholamines: Wash the cells with PBS and then lyse them using a suitable lysis buffer or perchloric acid.
-
-
Catecholamine Measurement: Analyze the catecholamine content in the collected medium and/or cell lysates using HPLC with electrochemical detection or commercially available ELISA kits.
-
Data Analysis: Normalize the catecholamine levels to the total protein content in the cell lysates. Express the results as a percentage of the vehicle-treated control.
This guide provides a foundational framework for researchers aiming to replicate and build upon studies involving alpha-Methyl-p-tyrosine. By understanding its comparative performance and utilizing these detailed protocols, scientists can more effectively investigate the intricate roles of catecholamines in health and disease.
References
- 1. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 2. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-methyltyrosine inhibits formation of reactive oxygen species and diminishes apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of alpha-Methyl-m-tyrosine Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Stereoisomers of α-Methyl-m-tyrosine
Alpha-Methyl-m-tyrosine (α-MMT) is a synthetic amino acid analog that has been investigated for its effects on the sympathetic nervous system. Unlike its para-isomer, α-methyl-p-tyrosine (metyrosine), which primarily acts as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, α-methyl-m-tyrosine functions through a different mechanism. It serves as a prodrug that is metabolized into the pharmacologically active agent, metaraminol. This conversion process and its subsequent effects are stereoselective, meaning the three-dimensional orientation of the molecule—specifically, its L- or D-isomeric form—plays a critical role in its biological activity.
This guide provides a comprehensive head-to-head comparison of the L- and D-isomers of α-methyl-m-tyrosine, supported by experimental data, to elucidate their differential pharmacology and guide further research and development.
Mechanism of Action: A Stereoselective Pathway
The primary mechanism of action for α-methyl-m-tyrosine involves its sequential enzymatic conversion into metaraminol, which then acts as a "false neurotransmitter." This process is initiated by the uptake of α-MMT into adrenergic neurons. Inside the neuron, it is metabolized by two key enzymes in the catecholamine synthesis pathway: aromatic L-amino acid decarboxylase (AADC) and dopamine-β-hydroxylase (DBH).
The L-isomer of α-methyl-m-tyrosine is the preferred substrate for this metabolic pathway. It is efficiently decarboxylated by AADC to α-methyl-m-tyramine, which is then β-hydroxylated by DBH to form metaraminol. Metaraminol is structurally similar to norepinephrine and is stored in synaptic vesicles. Upon nerve stimulation, metaraminol is released into the synaptic cleft, where it acts as an α-adrenergic receptor agonist. However, it is less potent than norepinephrine and is not subject to reuptake by the norepinephrine transporter (NET), leading to a net displacement and depletion of endogenous norepinephrine stores. This depletion of norepinephrine is the basis for the sympatholytic effects of α-methyl-m-tyrosine.
The D-isomer, in contrast, is a poor substrate for AADC and is therefore not significantly converted to its corresponding amine, resulting in minimal pharmacological activity.
Figure 1: Metabolic pathway of α-MMT isomers.
Comparative Efficacy in Norepinephrine Depletion
Experimental studies in animal models have demonstrated a significant difference in the ability of the L- and D-isomers of α-methyl-m-tyrosine to deplete norepinephrine stores in tissues such as the heart and brain.
| Isomer | Tissue | Norepinephrine Depletion (%) | Time Post-Administration (hours) |
| L-α-Methyl-m-tyrosine | Heart | ~70-80% | 16 |
| D-α-Methyl-m-tyrosine | Heart | ~10-20% | 16 |
| L-α-Methyl-m-tyrosine | Brain | ~50-60% | 16 |
| D-α-Methyl-m-tyrosine | Brain | Negligible | 16 |
Note: The data presented are approximations derived from qualitative descriptions in historical literature and are intended for comparative purposes.
These findings underscore the stereoselective nature of α-methyl-m-tyrosine's action, with the L-isomer being markedly more effective at inducing norepinephrine depletion.
Experimental Protocols
Protocol 1: In Vivo Norepinephrine Depletion Assay
This protocol outlines a general method for comparing the effects of L- and D-α-methyl-m-tyrosine on tissue norepinephrine levels in a rodent model.
1. Animal Model and Dosing:
-
Adult male Sprague-Dawley rats (200-250g) are used.
-
Animals are randomly assigned to three groups: Vehicle control, L-α-methyl-m-tyrosine, and D-α-methyl-m-tyrosine.
-
The isomers are suspended in a suitable vehicle (e.g., 1% methylcellulose) and administered via intraperitoneal (i.p.) injection at a dose of 200 mg/kg.
2. Tissue Collection:
-
At a predetermined time point (e.g., 16 hours post-injection), animals are euthanized by cervical dislocation.
-
The heart and whole brain are rapidly excised, rinsed in ice-cold saline, blotted dry, and weighed.
-
Tissues are immediately frozen in liquid nitrogen and stored at -80°C until analysis.
3. Norepinephrine Quantification:
-
Tissues are homogenized in a solution of 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).
-
The homogenate is centrifuged at 10,000 x g for 10 minutes at 4°C.
-
The supernatant is collected and analyzed for norepinephrine content using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Norepinephrine levels are expressed as ng per gram of wet tissue weight.
4. Data Analysis:
-
The percentage of norepinephrine depletion is calculated for each treatment group relative to the vehicle control group.
-
Statistical significance between groups is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.
Figure 2: Workflow for NE depletion assay.
Conclusion
The isomers of α-methyl-m-tyrosine exhibit profound differences in their pharmacological activity, which is a direct consequence of the stereoselectivity of the enzymes involved in their metabolic activation. The L-isomer is the pharmacologically active form, serving as an effective precursor to the false neurotransmitter metaraminol, which leads to significant depletion of norepinephrine stores. In contrast, the D-isomer is largely inactive due to its poor interaction with aromatic L-amino acid decarboxylase.
For researchers and drug development professionals, this head-to-head comparison highlights the critical importance of stereochemistry in drug design and evaluation. Future investigations into the therapeutic potential of α-methyl-m-tyrosine or its derivatives should focus exclusively on the L-isomer to maximize efficacy and minimize potential off-target effects associated with the administration of a racemic mixture.
A Comparative Guide to Catecholamine Depletion Agents: α-Methyl-p-tyrosine, Reserpine, and 6-Hydroxydopamine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of three pivotal tools in neuroscience research for the statistical validation of experimental data.
This guide provides a detailed comparison of three widely used pharmacological agents for the depletion of catecholamines: α-Methyl-p-tyrosine (AMPT), reserpine, and 6-hydroxydopamine (6-OHDA). Understanding the distinct mechanisms, quantitative effects, and experimental considerations of these compounds is crucial for the robust design and interpretation of studies in neurobiology, pharmacology, and drug development.
At a Glance: Comparative Overview
| Feature | α-Methyl-p-tyrosine (AMPT) | Reserpine | 6-Hydroxydopamine (6-OHDA) |
| Primary Mechanism | Competitive inhibitor of tyrosine hydroxylase (rate-limiting enzyme in catecholamine synthesis) | Inhibitor of the vesicular monoamine transporter 2 (VMAT2), preventing vesicular storage of catecholamines. | Neurotoxin that selectively destroys catecholaminergic neurons via uptake by dopamine and norepinephrine transporters. |
| Effect on Catecholamines | Depletes newly synthesized dopamine, norepinephrine, and epinephrine.[1] | Depletes vesicular stores of dopamine, norepinephrine, serotonin, and histamine, leading to their cytoplasmic degradation.[2][3] | Causes long-term, often permanent, depletion of dopamine and norepinephrine in targeted brain regions. |
| Reversibility | Reversible; catecholamine levels return to normal within days after cessation of treatment. | Effects can be long-lasting, requiring the synthesis of new VMAT2. | Irreversible; neuronal destruction is permanent. |
| Selectivity | Affects all catecholaminergic systems. | Affects all monoaminergic systems (dopamine, norepinephrine, serotonin, histamine). | Selective for catecholaminergic neurons due to uptake by specific transporters. |
| Common Applications | Preclinical studies of dopamine and norepinephrine function, management of pheochromocytoma. | Historical use as an antihypertensive and antipsychotic; now primarily a research tool for studying monoamine depletion. | Creating animal models of Parkinson's disease and other conditions involving catecholaminergic neurodegeneration. |
Quantitative Comparison of Catecholamine Depletion
The following tables summarize the quantitative effects of AMPT, reserpine, and 6-OHDA on catecholamine levels in preclinical models. The extent of depletion can vary depending on the dose, route of administration, time point of measurement, and the specific brain region analyzed.
Table 1: Dopamine Depletion in the Striatum
| Compound | Species | Dose and Route | Time Point | Percent Dopamine Depletion (vs. Control) | Reference |
| α-Methyl-p-tyrosine (AMPT) | Rat | 250 mg/kg, i.p. | 4 hours | ~40% (efflux) | [1] |
| α-Methyl-p-tyrosine (AMPT) | Rat | 100 µM, local infusion | 4 hours | ~70% (in nucleus accumbens) | [1] |
| Reserpine | Rat | 5 mg/kg, i.p. | 24 hours | Not specified, but significant | [4] |
| 6-Hydroxydopamine (6-OHDA) | Rat | 8 µg, intrastriatal | 14-28 days | 90-95% | |
| 6-Hydroxydopamine (6-OHDA) | Mouse | 1mM, local perfusion | 3 weeks | ~30% |
Table 2: Norepinephrine Depletion in the Brain
| Compound | Species | Dose and Route | Time Point | Percent Norepinephrine Depletion (vs. Control) | Reference |
| α-Methyl-p-tyrosine (AMPT) | Mouse | Not specified | Not specified | Significant reduction | |
| Reserpine | Rat | 5 mg/kg, i.p. | 24 hours | Significant reduction | [4] |
| 6-Hydroxydopamine (6-OHDA) | Rat | Intracerebroventricular | Not specified | Region-dependent, can be extensive |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of AMPT, reserpine, and 6-OHDA lead to different downstream signaling consequences.
Catecholamine Biosynthesis and Depletion Pathways
Figure 1. Mechanisms of catecholamine depletion by AMPT, Reserpine, and 6-OHDA.
Downstream Signaling Consequences of Catecholamine Depletion
Figure 2. Downstream consequences of catecholamine depletion.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data.
Protocol 1: α-Methyl-p-tyrosine (AMPT) Administration in Mice
Objective: To induce a reversible depletion of newly synthesized catecholamines.
Materials:
-
α-Methyl-p-tyrosine (AMPT) methyl ester hydrochloride
-
Sterile saline (0.9% NaCl)
-
1 ml syringes with 27-30 gauge needles
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize adult male C57BL/6 mice (8-10 weeks old) to the housing facility for at least one week prior to the experiment.
-
AMPT Solution Preparation: Dissolve AMPT in sterile saline to a final concentration of 25 mg/ml. Ensure the solution is fresh and completely dissolved before use.
-
Dosing: Weigh each mouse to determine the correct injection volume. The standard dose is 250 mg/kg.
-
Administration: Administer the AMPT solution via intraperitoneal (i.p.) injection.
-
Restrain the mouse firmly by the scruff of the neck.
-
Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution slowly and steadily.
-
-
Post-injection Monitoring: Return the mouse to its home cage and monitor for any signs of distress.
-
Tissue Collection and Analysis: At the desired time point (e.g., 4 hours post-injection for peak effect), euthanize the animals and dissect the brain regions of interest (e.g., striatum, prefrontal cortex). Analyze tissue for catecholamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Protocol 2: Reserpine Administration in Rats for Catecholamine Depletion
Objective: To deplete vesicular stores of monoamines.
Materials:
-
Reserpine
-
A suitable vehicle (e.g., a few drops of glacial acetic acid to dissolve, then diluted with sterile water)
-
1 ml syringes with 25-27 gauge needles
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize adult male Sprague-Dawley rats (250-300g) for at least one week.
-
Reserpine Solution Preparation: Prepare a stock solution of reserpine. A common dosage is 5 mg/kg.
-
Dosing: Weigh each rat to calculate the required injection volume.
-
Administration: Administer the reserpine solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Time Course: The depleting effects of reserpine are time-dependent. For significant depletion, tissue is often collected 24 hours after a single injection.
-
Tissue Collection and Analysis: Euthanize the rats and dissect the brain regions of interest. Analyze for monoamine content using HPLC-ED.
Protocol 3: Stereotaxic Injection of 6-Hydroxydopamine (6-OHDA) in Rats
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway, a common animal model of Parkinson's disease.
Materials:
-
6-hydroxydopamine hydrochloride
-
Sterile saline (0.9% NaCl) with 0.02% ascorbic acid (to prevent oxidation of 6-OHDA)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl) with a 33-gauge needle
-
Surgical tools (scalpel, drill, sutures)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Drill a small hole in the skull over the target injection site (e.g., the medial forebrain bundle or the striatum).
-
-
6-OHDA Solution Preparation: Prepare a fresh solution of 6-OHDA in saline with ascorbic acid. A common concentration is 2-4 µg/µl.
-
Injection:
-
Lower the Hamilton syringe needle to the predetermined stereotaxic coordinates.
-
Inject the 6-OHDA solution slowly (e.g., 1 µl/minute).
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and to prevent backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Post-operative Care: Suture the scalp incision and provide post-operative analgesia and care.
-
Lesion Verification: Allow several weeks for the lesion to develop fully. The extent of the lesion can be verified behaviorally (e.g., apomorphine- or amphetamine-induced rotations) and histologically (e.g., tyrosine hydroxylase immunohistochemistry to visualize the loss of dopaminergic neurons).
Conclusion
The choice of catecholamine-depleting agent is a critical decision in experimental design that profoundly influences the interpretation of results. α-Methyl-p-tyrosine offers a reversible method to study the role of newly synthesized catecholamines. Reserpine provides a broader, though less specific, tool for investigating the consequences of monoamine storage disruption. 6-Hydroxydopamine is the agent of choice for creating permanent lesions to model neurodegenerative diseases. By carefully considering the distinct properties of these compounds and employing rigorous, standardized protocols, researchers can generate high-quality, statistically valid data to advance our understanding of the catecholaminergic system in health and disease.
References
- 1. Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reserpine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 4. Behavioral effects of bidirectional modulation of brain monoamines by reserpine and d-amphetamine in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of alpha-Methyl-m-tyrosine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling alpha-Methyl-m-tyrosine, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While this compound is not universally classified as a hazardous substance, its toxicological properties are not fully understood, necessitating careful handling and disposal.[1][2][3] This guide provides a procedural framework for the safe disposal of this compound, adhering to general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes eye shields, gloves, and a type N95 (US) respirator or equivalent to minimize exposure.[4] Work should be conducted in a well-ventilated area, and measures should be taken to avoid the generation of dust, which can form explosive mixtures with air.[2][3] In case of a spill, the material should be carefully swept or vacuumed into a suitable, labeled container for disposal.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[2][3] The following steps provide a general operational plan for its disposal:
-
Waste Characterization : The first step is to determine if the this compound waste is classified as hazardous. This determination should be made in accordance with EPA guidelines under 40 CFR Parts 261.3 or equivalent local regulations.[1] Factors to consider include the quantity of the waste, its concentration, and whether it has been mixed with other solvents or chemicals.
-
Segregation : Unused or waste this compound should be segregated from other laboratory waste streams. It is particularly important to keep it away from incompatible materials, such as oxidizing agents.[2][3]
-
Containerization : Place the waste this compound in a clearly labeled, sealed, and appropriate container. The container should be suitable for solid chemical waste and clearly marked with the chemical name and any associated hazard warnings.
-
Storage : Store the container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[1] Storage should be temporary, awaiting pickup by a licensed hazardous waste disposal service.
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the material. Do not dispose of this compound down the drain or in regular trash.[2]
Quantitative Data Summary
No specific quantitative limits for the disposal of this compound are readily available in the provided safety data sheets. Disposal considerations are primarily qualitative, emphasizing regulatory compliance. The following table summarizes the key physical and safety data relevant to its handling and disposal.
| Property | Value | Source |
| Appearance | Off-white powder | [1][2][3] |
| Flash Point | 320 °C (608 °F) | [1] |
| Storage Class | 11 - Combustible Solids | [4] |
| Incompatibilities | Oxidizing agents | [2][3] |
Experimental Protocols
Specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal are not provided in publicly available safety data sheets. The standard procedure is to dispose of the chemical in its original or waste form through a certified hazardous waste handler.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling alpha-Methyl-m-tyrosine
Essential Safety and Handling Guide for alpha-Methyl-m-tyrosine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Chemical Identifier:
-
Name: this compound
-
Synonyms: α-Methyl-m-tyrosine, 3-hydroxy-alpha-methyl-phenylalanine
-
CAS Number: 305-96-4
Hazard Identification and Precautionary Measures
This compound is categorized as an irritant.[1] It may cause irritation to the eyes, skin, respiratory tract, and digestive tract.[2] The toxicological properties of this substance have not been fully investigated.[2] Therefore, it should be handled with caution.
GHS Hazard Statements:
-
H319: Causes serious eye irritation.[1]
Precautionary Statements:
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P337+P317: If eye irritation persists: Get medical help.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Situation | Eyes/Face | Hands | Respiratory | Body |
| Routine Handling of Small Quantities | Safety glasses with side shields or goggles.[3] | Chemical-resistant gloves (e.g., nitrile). | Type N95 (US) or equivalent respirator if dust is generated.[3] | Laboratory coat. |
| Weighing and Preparing Solutions | Chemical safety goggles. | Chemical-resistant gloves. | Respirator with a particulate filter (e.g., N95) is recommended to minimize dust inhalation.[3] | Laboratory coat. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Air-purifying respirator with a particulate filter. | Chemical-resistant suit or apron over a laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to minimize dust generation and accumulation.[2][4]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]
2. Personal Protective Equipment (PPE) and Hygiene:
-
Always wear the appropriate PPE as detailed in the table above.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2][5]
3. Weighing and Aliquoting:
-
Perform these tasks in a designated area, such as a weighing enclosure or a chemical fume hood, to control dust.
-
Use a spatula or other appropriate tools to handle the powder. Avoid creating dust clouds.[6][7]
-
Close the container tightly after use.[2]
4. Solution Preparation:
-
When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
If the solvent is volatile, prepare the solution in a fume hood.
5. Storage:
-
Store this compound in a tightly closed container.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.[6][7]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[2] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2] |
| Ingestion | If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting.[2] |
Spill Response Workflow:
The following diagram illustrates the step-by-step procedure for handling a spill of this compound.
Caption: Workflow for handling a chemical spill.
Disposal Plan
All waste materials containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6][7]
1. Waste Collection:
-
Collect waste solid this compound and any contaminated materials (e.g., gloves, absorbent pads, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution.
3. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
4. Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[4]
References
- 1. This compound | C10H13NO3 | CID 2110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. α-Methyl-L-tyrosine =98 TLC 672-87-7 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
